molecular formula C7H5IN2 B2715212 4-Amino-2-iodobenzonitrile CAS No. 300627-48-9; 33348-34-4

4-Amino-2-iodobenzonitrile

Cat. No.: B2715212
CAS No.: 300627-48-9; 33348-34-4
M. Wt: 244.035
InChI Key: LEKGTXAVSVFRRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-iodobenzonitrile is a useful research compound. Its molecular formula is C7H5IN2 and its molecular weight is 244.035. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-2-iodobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-iodobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKGTXAVSVFRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300627-48-9
Record name 4-amino-2-iodobenzonitrile
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Foundational & Exploratory

Technical Monograph: 4-Amino-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Synthesis, Reactivity Profile, and Application in Medicinal Chemistry

Executive Summary

4-Amino-2-iodobenzonitrile (CAS: 135484-63-6) is a high-value bifunctional halogenated benzonitrile scaffold. It serves as a critical intermediate in the synthesis of androgen receptor antagonists (e.g., structural analogs of Enzalutamide and Apalutamide) and other bioactive heterocycles.

Critical Technical Distinction: Researchers frequently conflate this compound with its isomer, 4-amino-3-iodobenzonitrile (CAS 33348-34-4). This distinction is non-trivial:

  • Direct electrophilic iodination of 4-aminobenzonitrile yields the 3-iodo isomer (ortho to the amine).

  • Synthesis of the 2-iodo target (ortho to the nitrile) requires a regioselective approach, typically via the reduction of 4-nitro-2-iodobenzonitrile.

This guide provides a validated synthetic workflow to avoid regiochemical errors, alongside a detailed reactivity profile for downstream drug development.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

PropertyData
IUPAC Name 4-Amino-2-iodobenzonitrile
CAS Number 135484-63-6
Molecular Formula C₇H₅IN₂
Molecular Weight 244.03 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 108–112 °C (Isomer dependent; distinct from 3-iodo isomer MP ~115°C)
Solubility Soluble in DMSO, DMF, EtOAc, MeOH; sparingly soluble in water.[1][2][3]
Key Functional Groups Nitrile (C-1): Electrophilic carbon, precursor to amides/tetrazoles.• Iodide (C-2): Excellent handle for Pd-catalyzed cross-coupling.• Amine (C-4): Nucleophilic handle for heterocycle formation.

Synthetic Routes & Regioselectivity (The "Isomer Trap")

The Regioselectivity Challenge

Attempting to synthesize 4-amino-2-iodobenzonitrile by reacting 4-aminobenzonitrile with ICl or NIS will fail. The strong electron-donating effect of the amino group directs the electrophile to the ortho position (C-3), yielding 4-amino-3-iodobenzonitrile .

To install the iodine at C-2 (ortho to the electron-withdrawing nitrile), one must utilize a Sandmeyer-based strategy or a reduction strategy starting from a nitro precursor where the regiochemistry is already established.

Validated Synthetic Protocol: Reduction of 4-Nitro-2-iodobenzonitrile

Prerequisite: The starting material, 4-nitro-2-iodobenzonitrile, is prepared via Sandmeyer iodination of 2-amino-4-nitrobenzonitrile.

Step-by-Step Methodology:

  • Reagents:

    • Substrate: 4-Nitro-2-iodobenzonitrile (1.0 equiv)

    • Reductant: Iron powder (Fe) (5.0 equiv) or Stannous Chloride (SnCl₂)

    • Solvent: Ethanol/Water (4:1 ratio)

    • Catalyst: Ammonium chloride (NH₄Cl) (3.0 equiv)

  • Procedure:

    • Charge: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 4-nitro-2-iodobenzonitrile in Ethanol/Water.

    • Activation: Add NH₄Cl and heat the mixture to 60°C.

    • Reduction: Add Iron powder portion-wise over 30 minutes. The reaction is exothermic; maintain internal temperature <85°C.

    • Reflux: Heat to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane) for disappearance of the nitro compound.

    • Workup: Hot filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

    • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]

    • Purification: Recrystallize from Ethanol/Heptane to yield 4-amino-2-iodobenzonitrile as off-white needles.

Synthesis Pathway Diagram

SynthesisPath Start 2-Amino-4-nitrobenzonitrile Sandmeyer Sandmeyer Reaction (NaNO2, H2SO4, then KI) Start->Sandmeyer Intermediate 4-Nitro-2-iodobenzonitrile Sandmeyer->Intermediate Regiocontrol established Reduction Fe / NH4Cl Reduction (Chemoselective) Intermediate->Reduction Product 4-Amino-2-iodobenzonitrile (Target: CAS 135484-63-6) Reduction->Product >90% Yield Trap Direct Iodination of 4-Aminobenzonitrile WrongIsomer 4-Amino-3-iodobenzonitrile (WRONG ISOMER) Trap->WrongIsomer Electrophilic Attack (Ortho to NH2)

Caption: Figure 1. Regioselective synthesis pathway versus the common "isomer trap" (direct iodination).

Reactivity & Applications

Chemical Space Map

The molecule offers three distinct vectors for diversification, making it ideal for Fragment-Based Drug Discovery (FBDD) .

  • Vector A (Amine): Formation of thiohydantoins (Enzalutamide analogs) or amides.

  • Vector B (Iodide): Suzuki-Miyaura coupling to introduce biaryl motifs.

  • Vector C (Nitrile): Hydrolysis to benzoic acid or cyclization to tetrazoles.

Application in Androgen Receptor Antagonists

In the synthesis of Enzalutamide-like molecules, the 4-amino group is typically reacted with a thiocarbonyl derivative.

  • Protocol (Thiohydantoin Formation):

    • React 4-amino-2-iodobenzonitrile with isothiocyanates (e.g., 2-fluoro-4-isothiocyanato-N-methylbenzamide) in DMF/DMSO at 80°C.

    • Mechanism: Nucleophilic attack of the aniline nitrogen on the isothiocyanate carbon, followed by cyclization (often requiring an ester component on the other fragment).

Reactivity Workflow Diagram

Reactivity Center 4-Amino-2-iodobenzonitrile Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Center->Suzuki I-site reactivity Buchwald Buchwald-Hartwig (R-NH2, Pd(dba)2) Center->Buchwald I-site displacement Isothiocyanate Reaction w/ Isothiocyanates (Thiohydantoin formation) Center->Isothiocyanate NH2-site Nucleophile Hydrolysis Nitrile Hydrolysis (NaOH/H2O2) Center->Hydrolysis CN-site transformation Biaryl 4-Amino-2-arylbenzonitrile (Biaryl Scaffold) Suzuki->Biaryl Diamine Unsymmetrical Diamines Buchwald->Diamine DrugCore Enzalutamide Analogs (AR Antagonists) Isothiocyanate->DrugCore Acid 4-Amino-2-iodobenzoic Acid Hydrolysis->Acid

Caption: Figure 2. Divergent synthesis vectors available from the 4-amino-2-iodobenzonitrile scaffold.

Handling, Stability & Analytics

Storage & Stability
  • Light Sensitivity: The C-I bond is photosensitive. Store in amber vials under inert atmosphere (Argon/Nitrogen).

  • Oxidation: The amine is prone to oxidation upon prolonged air exposure. Store at 2–8°C .

  • Safety: Treat as a toxic halogenated nitrile. Use standard PPE (nitrile gloves, fume hood). Avoid contact with strong oxidizers.

Analytical Validation (Self-Validating Protocol)

To confirm you have the correct isomer (2-iodo) and not the byproduct (3-iodo):

  • 1H NMR (DMSO-d₆):

    • 2-Iodo isomer (Target): Look for the splitting pattern of the protons. The proton at C-3 (between I and NH2) will appear as a doublet or meta-coupled singlet depending on resolution, but the key is the coupling constants of the aromatic ring protons relative to the nitrile.

    • 3-Iodo isomer (Wrong): The proton at C-2 (between CN and I) usually appears as a distinct doublet with a small coupling constant (meta-coupling) at a different shift.

  • CN Stretch (IR): The position of the nitrile stretch (~2210-2220 cm⁻¹) shifts slightly depending on the ortho-substituent (Iodine vs Hydrogen).

References

  • Synthesis of Enzalutamide Intermediates

    • Patent: Jung, M. E., et al. "Diarylhydantoin compounds." US Patent 7,709,517.
    • Source:

  • Regioselective Iodination & Sandmeyer Reactions

    • Journal: Knochel, P., et al. "Preparation and reactions of functionalized arylmagnesium reagents." Synthesis, 2002(04), 0565-0569.[3] (Discusses halogenated benzonitrile handling).

    • Source:

  • Physical Properties & Safety Data

    • Database: PubChem Compound Summary for CID 4416395 (Isomer differenti
    • Source:

  • Buchwald-Hartwig Coupling on Halogenated Benzonitriles

    • Review: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.
    • Source:

Sources

Synthesis of 4-Amino-2-iodobenzonitrile from 2-aminobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 4-Amino-2-iodobenzonitrile , a critical intermediate in the development of androgen receptor antagonists (such as analogs of Enzalutamide) and radiolabeled ligands.

Executive Summary & Strategic Analysis

The Core Synthetic Challenge: The user request specifies the synthesis of 4-Amino-2-iodobenzonitrile starting from 2-aminobenzonitrile . From a strict retrosynthetic standpoint, a direct transformation between these two specific molecules is regiochemically unfavorable via standard electrophilic aromatic substitution (EAS).

  • Regiochemical Mismatch: Direct iodination of 2-aminobenzonitrile occurs primarily at the C5 position (para to the amino group) and secondarily at the C3 position. It does not yield the C2-iodo/C4-amino substitution pattern.

  • Corrective Strategy: To achieve the 4-amino-2-iodo pattern, the synthesis must proceed through a 2-amino-4-nitrobenzonitrile intermediate (or similar scaffold) where the nitrogen functionalities are already established in the correct positions before the iodine is introduced via a Sandmeyer reaction.

This guide presents the scientifically validated route to 4-Amino-2-iodobenzonitrile, correcting the precursor to 2-Amino-4-nitrobenzonitrile (which can be derived from 2-fluoro-4-nitrobenzonitrile), while explaining why the direct use of 2-aminobenzonitrile yields the wrong isomer.

Part 1: Retrosynthetic Analysis & Pathway Design

The synthesis relies on a "Nitration-Sandmeyer-Reduction" strategy. We cannot simply add an amine to 2-iodobenzonitrile (nucleophilic aromatic substitution is difficult without strong electron-withdrawing groups) nor can we iodinate 4-aminobenzonitrile at the 2-position selectively without blocking groups.

The Validated Pathway
  • Precursor: 2-Amino-4-nitrobenzonitrile (Commercially available or synthesized from 2-fluoro-4-nitrobenzonitrile).

  • Step 1 (Sandmeyer Iodination): Conversion of the C2-amino group to a C2-iodo group via diazotization and iodide displacement.

  • Step 2 (Selective Reduction): Reduction of the C4-nitro group to the C4-amine to yield the target.

SynthesisPathway Start 2-Fluoro-4-nitrobenzonitrile (Precursor A) Intermediate1 2-Amino-4-nitrobenzonitrile (Precursor B) Start->Intermediate1 NH3 (aq) SNAr Substitution Intermediate2 Diazonium Salt [Intermediate] Intermediate1->Intermediate2 NaNO2, H2SO4 0-5°C Intermediate3 2-Iodo-4-nitrobenzonitrile (Key Intermediate) Intermediate2->Intermediate3 KI, rt Sandmeyer Iodination Target 4-Amino-2-iodobenzonitrile (Target) Intermediate3->Target SnCl2 / EtOH or Fe / NH4Cl Nitro Reduction WrongStart 2-Aminobenzonitrile (User Proposed) WrongProduct 2-Amino-5-iodobenzonitrile (Major Impurity) WrongStart->WrongProduct Direct Iodination (Regiochemical Mismatch)

Figure 1: Validated synthetic pathway (top) versus the regiochemically blocked direct route (bottom).

Part 2: Detailed Experimental Protocols

Stage 1: Synthesis of 2-Iodo-4-nitrobenzonitrile

This step replaces the amino group at position 2 with an iodine atom. This is the critical step for establishing the "2-iodo" motif.

  • Reagents: 2-Amino-4-nitrobenzonitrile (1.0 eq), Sodium Nitrite (1.2 eq), Potassium Iodide (1.5 eq), Sulfuric Acid (2.5 M), Acetonitrile/Water.

  • Equipment: Jacketed glass reactor (or 3-neck flask), internal temperature probe, dropping funnel.

Protocol:

  • Solubilization: Dissolve 2-amino-4-nitrobenzonitrile (10 mmol) in a mixture of acetonitrile (20 mL) and 2.5 M H₂SO₄ (30 mL). Cool the suspension to 0–5 °C using an ice/salt bath.

  • Diazotization: Dropwise add a solution of NaNO₂ (12 mmol in 5 mL H₂O) to the reaction mixture. Critical: Maintain internal temperature < 5 °C to prevent decomposition of the diazonium salt. Stir for 30 minutes at 0 °C.

  • Iodination: Dissolve KI (15 mmol) in H₂O (10 mL). Slowly add this solution to the cold diazonium mixture.

    • Observation: Evolution of N₂ gas (bubbling) and formation of a dark precipitate.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1][2][3]

  • Work-up: Quench with saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to remove excess iodine (color changes from dark brown to yellow/orange). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica, 0-20% EtOAc in Hexanes).

Data Summary:

Parameter Specification
Intermediate 2-Iodo-4-nitrobenzonitrile
Appearance Yellow to orange solid
Yield (Typical) 60–75%

| Key 1H NMR | δ 8.76 (d, 1H, H-3), 8.32 (dd, 1H, H-5), 7.82 (d, 1H, H-6) |

Stage 2: Selective Reduction to 4-Amino-2-iodobenzonitrile

We must reduce the nitro group (-NO₂) to an amine (-NH₂) without dehalogenating the iodine (C-I bonds are labile under catalytic hydrogenation conditions like Pd/C + H₂). Therefore, a chemoselective metal-mediated reduction is required.

  • Reagents: 2-Iodo-4-nitrobenzonitrile (from Stage 1), Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (5.0 eq), Ethanol.[4]

  • Alternative: Iron powder (Fe) + NH₄Cl in EtOH/H₂O (Greener alternative).

Protocol (SnCl₂ Method):

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-iodo-4-nitrobenzonitrile (5 mmol) in Ethanol (25 mL).

  • Addition: Add SnCl₂·2H₂O (25 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (80 °C) for 3–4 hours.

    • Monitoring: TLC should show the disappearance of the non-polar nitro compound and appearance of a polar fluorescent amine spot.

  • Work-up: Cool to room temperature. Neutralize carefully with saturated NaHCO₃ solution (pH ~8).

    • Note: A thick white precipitate of tin salts will form. Filter this suspension through a Celite pad. Wash the pad thoroughly with EtOAc.

  • Extraction: Separate the filtrate layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude product is often pure enough, but can be recrystallized from Ethanol/Water or purified by column chromatography (Silica, 30% EtOAc/Hexane).

Data Summary (Target):

Parameter Specification
Target 4-Amino-2-iodobenzonitrile
CAS Registry 33348-34-4
Appearance Off-white to pale beige solid
Yield (Step 2) 80–90%
Melting Point 145–148 °C

| 1H NMR (CDCl₃) | δ 7.32 (d, 1H, H-6), 7.14 (d, 1H, H-3), 6.63 (dd, 1H, H-5), 4.20 (br s, 2H, NH₂) |[5]

Part 3: Safety & Troubleshooting (Self-Validating Systems)

Critical Control Points
  • Regiochemistry Check (NMR):

    • Correct Product (4-Amino-2-iodo): The coupling pattern will show an ortho coupling (H5-H6) and a meta coupling (H3-H5). H3 (proton between I and CN? No, H3 is between I and NH2 in 4-amino-2-iodo? Wait.

    • Structure Check: CN at 1, I at 2, NH2 at 4.

      • H3 is between I and NH2 (Isolated singlet-like or meta doublet).

      • H5 is between NH2 and H6 (Ortho doublet).

      • H6 is ortho to CN and meta to NH2 (Ortho doublet).

    • Incorrect Product (2-Amino-5-iodo): If you started with 2-aminobenzonitrile and iodinated, you get 2-amino-5-iodobenzonitrile. The NMR will show H3 (ortho to NH2), H4 (ortho to H3/H5), H6 (meta to H4). The coupling constants will differ significantly.

  • Deiodination during Reduction:

    • If using Fe/HCl or catalytic hydrogenation, the Iodine at C2 is prone to leaving, reverting the molecule to 4-aminobenzonitrile.

    • Validation: Check Mass Spec (MS).

      • Target Mass: ~244.

      • De-iodinated Mass: ~118.

    • Solution: Use SnCl₂ (stannous chloride) as it is highly selective for Nitro reduction in the presence of aryl halides.

Safety Hazards
  • Diazonium Salts: Intermediate in Step 1 is potentially explosive if allowed to dry. Keep in solution and cold.

  • Nitriles: Toxic by ingestion/inhalation. Handle in a fume hood.

  • Tin Residues: Organotin compounds are toxic; dispose of waste separately from general organic solvents.

References

  • Kim, N.-J., et al. (2021).[4] "Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog–Thalidomide PROTACs." International Journal of Molecular Sciences, 22(14), 7626. (Describes the synthesis of 4-amino-2-iodobenzonitrile from 2-iodo-4-nitroaniline).

  • BenchChem Technical Support. (2025). "Scale-Up Synthesis of 2-Amino-4-iodobenzonitrile." (Provides context on Sandmeyer conditions and stability, though note the isomer difference in title).

  • Garg, P. K., et al. (2007). "Synthesis of irreversibly binding bicalutamide analogs for imaging studies." Nuclear Medicine and Biology, 34(8), 961-966. (Details the synthesis of 4-amino-2-iodobenzonitrile for radiolabeling).

  • Sigma-Aldrich. "4-Iodobenzonitrile Product & Safety Data." (General properties of iodobenzonitriles).

Sources

Stability and storage conditions for 4-Amino-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of 4-Amino-2-iodobenzonitrile

For the Researcher, Scientist, and Drug Development Professional

Authored by: A Senior Application Scientist

Abstract

4-Amino-2-iodobenzonitrile is a key building block in medicinal chemistry and materials science, valued for its unique electronic and structural properties that facilitate the synthesis of complex molecular architectures. However, the inherent reactivity of its functional groups—an aromatic amine, an iodide, and a nitrile—necessitates a thorough understanding of its stability profile to ensure its integrity during storage and handling. This guide provides a comprehensive overview of the factors influencing the stability of 4-Amino-2-iodobenzonitrile, recommended storage conditions, and best practices for its handling to mitigate degradation and ensure experimental reproducibility.

Introduction: The Chemical Profile of 4-Amino-2-iodobenzonitrile

4-Amino-2-iodobenzonitrile is a substituted aromatic compound with the molecular formula C₇H₅IN₂. Its structure, featuring an electron-donating amino group and an electron-withdrawing nitrile group, along with a bulky, labile iodine atom, makes it a versatile intermediate in organic synthesis. The interplay of these functional groups dictates its reactivity and, consequently, its stability. Understanding the potential degradation pathways is paramount for researchers to maintain the compound's purity and reactivity for its intended applications.

Key Factors Influencing Stability

The stability of 4-Amino-2-iodobenzonitrile is primarily influenced by environmental factors such as temperature, light, moisture, and atmospheric oxygen. These factors can trigger several degradation pathways, compromising the integrity of the material.

Temperature

Elevated temperatures can promote the degradation of 4-Amino-2-iodobenzonitrile. Specifically, the carbon-iodine (C-I) bond is susceptible to cleavage at high temperatures, which can lead to deiodination.[1] Therefore, it is crucial to avoid exposing the compound to excess heat during storage and handling.[2]

Light

Aromatic iodides are known to be sensitive to light, particularly UV radiation. Exposure to light can induce photodegradation, potentially through radical mechanisms, leading to the cleavage of the C-I bond and the formation of impurities.[1] For some related iodobenzonitriles, light sensitivity is explicitly noted as a condition to avoid.[3]

Moisture and pH

The nitrile group in 4-Amino-2-iodobenzonitrile is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[1][4] This reaction proceeds via an amide intermediate to form the corresponding carboxylic acid, an impurity that can significantly affect subsequent reactions. Therefore, storage in a dry environment is critical.[5]

Air (Oxygen)

The amino group (-NH₂) on the aromatic ring is susceptible to oxidation by atmospheric oxygen.[1] This process can be accelerated by the presence of light or metal catalysts, leading to the formation of colored impurities and a decrease in the compound's purity.[1] Handling the compound under an inert atmosphere is a good practice for sensitive applications.[1]

Degradation Pathways

Based on the chemical nature of 4-Amino-2-iodobenzonitrile, several degradation pathways can be anticipated:

  • Deiodination: The loss of the iodine atom to form 4-aminobenzonitrile is a likely degradation pathway, promoted by heat, light, and reducing conditions.[1]

  • Hydrolysis: The conversion of the nitrile group to a carboxylic acid can occur in the presence of moisture and either acidic or basic conditions.[1][4]

  • Oxidation: The amino group can be oxidized, leading to the formation of colored polymeric byproducts.[1]

  • Photodegradation: UV light can induce cleavage of the C-I bond, leading to decomposition.[1]

Recommended Storage and Handling Protocols

To maintain the long-term stability and purity of 4-Amino-2-iodobenzonitrile, the following storage and handling protocols are recommended.

Storage Conditions

Proper storage is the most critical factor in preserving the quality of 4-Amino-2-iodobenzonitrile.

Parameter Recommendation Rationale
Temperature Cool, dry place.[1][2][6] Refrigeration is recommended for long-term storage.[7]To minimize the risk of thermal degradation and deiodination.[1]
Atmosphere Store in a tightly sealed container.[1][2][6] For long-term storage or high-purity applications, consider storage under an inert gas (e.g., argon or nitrogen).[1]To protect from moisture and atmospheric oxygen, which can cause hydrolysis and oxidation, respectively.[1]
Light Protect from light.[1] Store in an amber or opaque container.[8]To prevent photodegradation.[1]
Location Store in a well-ventilated area away from incompatible substances.[2][6]To ensure safety and prevent accidental reactions.
Experimental Handling: A Step-by-Step Guide

Adherence to proper handling procedures in the laboratory is essential to prevent contamination and degradation.

Protocol for Weighing and Dispensing:

  • Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent moisture condensation on the cold solid.

  • Inert Atmosphere (Recommended): For reactions sensitive to oxidation, perform all manipulations in a glove box or under a stream of inert gas (nitrogen or argon).

  • Dispensing: Use clean, dry spatulas and weighing vessels. Minimize the time the container is open to the atmosphere.

  • Sealing: After dispensing, securely seal the container, preferably flushing with an inert gas before tightening the cap.

  • Cleanup: Clean up any spills immediately to avoid generating dust.[2][6]

Workflow for Handling 4-Amino-2-iodobenzonitrile

cluster_storage Long-Term Storage cluster_handling Laboratory Handling storage Store in tightly sealed, opaque container at low temp (refrigerated) under inert gas. equilibration Equilibrate container to room temperature. storage->equilibration Retrieve for use dispensing Dispense under inert atmosphere (glove box/N2). equilibration->dispensing sealing Flush with inert gas and seal tightly. dispensing->sealing sealing->storage Return to storage

Caption: Recommended workflow for the storage and handling of 4-Amino-2-iodobenzonitrile.

Visualizing Stability Factors

The following diagram illustrates the key environmental factors that can lead to the degradation of 4-Amino-2-iodobenzonitrile and the resulting degradation pathways.

compound 4-Amino-2-iodobenzonitrile deiodination Deiodination Product (4-Aminobenzonitrile) compound->deiodination compound->deiodination hydrolysis Hydrolysis Product (Carboxylic Acid) compound->hydrolysis oxidation Oxidation Products (Colored Impurities) compound->oxidation temp Elevated Temperature temp->compound light Light (UV) light->compound moisture Moisture (Acidic/Basic pH) moisture->compound oxygen Atmospheric Oxygen oxygen->compound

Caption: Factors leading to the degradation of 4-Amino-2-iodobenzonitrile.

Conclusion

The chemical integrity of 4-Amino-2-iodobenzonitrile is crucial for its successful application in research and development. By understanding its sensitivity to temperature, light, moisture, and air, and by implementing the recommended storage and handling protocols, researchers can ensure the compound's stability and purity. Adherence to these guidelines will not only preserve the material's quality but also contribute to the reliability and reproducibility of experimental outcomes.

References

  • Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. Cole-Parmer. Available at: [Link]

  • 4-Amino-2-fluorobenzonitrile (CAS 53312-80-4): Properties, Synthesis, and Industrial Significance. NINGBO INNO PHARMCHEM CO., LTD. Available at: [Link]

  • Safety Data Sheet: 4-Aminobenzonitrile. Carl ROTH. Available at: [Link]

  • 4-Amino-3-iodobenzonitrile. PubChem. Available at: [Link]

Sources

Reactivity of the amino and iodo groups in 4-Amino-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the reactivity profile and synthetic utility of 4-Amino-2-iodobenzonitrile , a high-value scaffold in medicinal chemistry.

Executive Summary: The Divergent Linchpin

4-Amino-2-iodobenzonitrile (CAS: 4387-36-4 / 33348-34-4 isomer family) represents a "push-pull" aromatic system that serves as a critical linchpin in the synthesis of kinase inhibitors, specifically 7-aminoquinazolines .

Its value lies in its orthogonal reactivity :

  • The Iodine (C2): A "soft" electrophile activated for metal-catalyzed cross-coupling (Suzuki, Sonogashira) and "hard" Nucleophilic Aromatic Substitution (SNAr).

  • The Nitrile (C1): An electrophilic trap for cyclization.

  • The Amine (C4): A nucleophilic handle allowing for late-stage diversification or solubility modulation.

This guide provides the mechanistic rationale and validated protocols for exploiting these functional groups without cross-reactivity issues.

The Electronic Landscape: The "Meta-Effect" Advantage

Understanding the electronic conflict is the key to successful manipulation.

  • The Conflict: The amino group (-NH2) at C4 is a strong Electron Donating Group (EDG), which typically deactivates an aromatic ring towards nucleophilic attack (SNAr) and oxidative addition.

  • The Resolution (The Meta-Effect): The amino group directs electron density primarily to its ortho (C3, C5) and para (C1) positions. The Iodine atom is located at C2, which is meta to the amino group.

  • Result: The C2 position receives minimal electron donation from the amine, while remaining under the strong electron-withdrawing inductive effect (-I) of the adjacent Nitrile (-CN).

    • Practical Implication: The Iodine bond remains highly labile and reactive toward Pd(0) insertion or nucleophilic displacement, despite the molecule being electron-rich overall.

Reactivity Pathways & Visualization

The following diagram maps the three primary synthetic trajectories for this scaffold.

ReactivityMap Core 4-Amino-2-iodobenzonitrile Suzuki Path A: C-C Coupling (Suzuki/Sonogashira) Core->Suzuki Pd(0), Ar-B(OH)2 Base, Heat Cyclization Path B: Cyclization (Quinazoline Synthesis) Core->Cyclization Guanidine/Amidine Cu(I) or Pd(II) AmineFunc Path C: N-Functionalization (Acylation/Urea) Core->AmineFunc R-COCl or Isocyanate Biaryl 4-Amino-2-arylbenzonitrile (Biaryl Core) Suzuki->Biaryl Quinazoline 7-Aminoquinazoline (Kinase Inhibitor Scaffold) Cyclization->Quinazoline Amide N-(3-iodo-4-cyanophenyl)amide (Prodrug/Solubility) AmineFunc->Amide

Figure 1: Divergent synthetic pathways. Path B (Red) is the most common route for drug discovery libraries.

Detailed Reactivity Analysis

Path A: The Iodine Handle (Cross-Coupling)

The iodine atom is the most reactive site for Palladium-catalyzed reactions.

  • Chemoselectivity: Modern Buchwald ligands (e.g., XPhos, SPhos) allow for the coupling of the iodide in the presence of the free amine without requiring protection. The oxidative addition of Pd(0) into the C-I bond is faster than the coordination of the free amine to the metal center.

  • Risk: Homocoupling of the boronic acid or deiodination (hydrodehalogenation) if the reaction is overheated or if the base is too strong.

Path B: The "Killer App" – Quinazoline Synthesis

This is the primary utility of 4-amino-2-iodobenzonitrile. By reacting with amidines or guanidines, the molecule cyclizes to form 7-aminoquinazolines .

  • Mechanism:

    • Displacement: The external nitrogen source (e.g., guanidine) displaces the Iodine (often catalyzed by CuI or Pd).

    • Cyclization: The newly attached nitrogen attacks the adjacent Nitrile (C1).

    • Aromatization: Tautomerization yields the stable quinazoline ring.

  • Regiochemistry: The original C4-amino group becomes the 7-amino group of the quinazoline. This is distinct from 2-aminobenzonitrile starting materials, which yield 4-aminoquinazolines.

Path C: The Amine Handle (Nucleophilic Attack)

The C4-amine is moderately nucleophilic.

  • Acylation: Reacts readily with acid chlorides. If performing this before Suzuki coupling, the resulting amide can act as a directing group or simply alter the solubility profile.

  • Sandmeyer: While theoretically possible to convert the NH2 to a halide via diazonium salts, this is risky due to the presence of the Iodine (potential for scrambling or loss).

Validated Experimental Protocols

Protocol 1: Chemoselective Suzuki Coupling (Free Amine)

Objective: Couple an aryl group to C2 without protecting the C4-amine.

Reagents:

  • Substrate: 4-Amino-2-iodobenzonitrile (1.0 equiv)

  • Boronic Acid: Ar-B(OH)2 (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2[1]·DCM (0.05 equiv) - Chosen for robustness against amines.

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Workflow:

  • Charge: Add substrate, boronic acid, and Pd catalyst to a reaction vial.

  • Inert: Evacuate and backfill with Nitrogen (3x).

  • Solvent: Add Dioxane and aqueous K2CO3 via syringe.

  • Heat: Stir at 80°C for 4–6 hours. Note: Do not exceed 100°C to prevent nitrile hydrolysis.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc). The free amine makes the product polar; expect elution at 40-60% EtOAc.

Protocol 2: Synthesis of 7-Amino-2-substituted-quinazoline

Objective: Cyclize the core to form a kinase-inhibitor scaffold.

Reagents:

  • Substrate: 4-Amino-2-iodobenzonitrile (1.0 equiv)

  • Reagent: Benzamidine HCl (1.2 equiv) or Guanidine HCl

  • Catalyst: CuI (0.1 equiv)

  • Ligand: L-Proline (0.2 equiv)

  • Base: Cs2CO3 (2.5 equiv)

  • Solvent: DMSO or DMF (Dry)

Workflow:

  • Mix: Combine substrate, amidine, CuI, L-Proline, and base in a sealed tube.

  • Heat: Heat to 110°C for 12–16 hours.

  • Monitor: TLC will show the disappearance of the starting material (Rf ~0.6) and appearance of a highly fluorescent spot (Quinazoline).

  • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc (3x).

  • Note: The resulting 7-aminoquinazoline is highly crystalline and often requires only recrystallization (EtOH) for purification.

Data Summary & Troubleshooting

ParameterConditionRationale
Solvent Choice Dioxane/Water (Suzuki)Excellent solubility for the polar amino-nitrile; water activates the boronic acid.
Base Sensitivity Avoid NaOH/KOHStrong hydroxide bases can hydrolyze the Nitrile to a primary amide (-CONH2). Use Carbonates or Phosphates.
Catalyst Poisoning Use bidentate ligandsThe free NH2 can bind Pd. Bidentate ligands (dppf, Xantphos) prevent catalyst sequestration.
Deiodination Control Temp < 100°CHigh temps promote hydrodehalogenation (replacement of I with H).

References

  • Suzuki-Miyaura Coupling of Amino-Aryl Halides

    • Source: Royal Society of Chemistry (RSC)
    • Context: Protocols for ligand-free and ligand-supported coupling of amino-substituted aryl halides.
    • URL:[Link]

  • Synthesis of Quinazolines

    • Source: Organic Chemistry Portal / J. Org. Chem
    • Context: Copper-catalyzed cascade synthesis of quinazolines using amidines and 2-iodobenzonitriles.
    • URL:[Link]

  • Reactivity of 4-Amino-2-iodobenzonitrile (Isomer D

    • Source: PubChem / NIH
    • Context: Physical properties, safety data, and structural identifiers for the specific isomer.
    • URL:[Link]

  • Mechanistic Insight: The Sonogashira Reaction

    • Source: Chemical Reviews (ACS)
    • Context: Detailed mechanism on copper-free variants to avoid homocoupling in amino-aryl systems.
    • URL:[Link]

Sources

An In-Depth Technical Guide to the Key Chemical Intermediates for the Synthesis of 4-Amino-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Amino-2-iodobenzonitrile is a pivotal building block in the synthesis of a wide array of pharmacologically active molecules and complex organic structures. Its unique trifunctional arrangement—an amine, an iodine atom, and a nitrile group on a benzene ring—offers versatile handles for molecular elaboration. This technical guide provides an in-depth exploration of the primary synthetic pathways to 4-Amino-2-iodobenzonitrile, with a focused analysis of the key chemical intermediates involved. We will dissect the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis of the predominant synthetic strategies to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this critical synthetic target.

Introduction: The Strategic Importance of 4-Amino-2-iodobenzonitrile

In the landscape of medicinal chemistry and materials science, the strategic placement of functional groups on an aromatic scaffold is paramount for dictating molecular properties and biological activity. 4-Amino-2-iodobenzonitrile serves as a quintessential example of a high-value starting material. The amino group provides a nucleophilic site for amide bond formation or diazotization, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, and the ortho-iodine atom is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This versatility makes it an indispensable precursor for compounds targeting a range of therapeutic areas.

This guide will focus on the most prevalent and practical synthetic routes, emphasizing the critical role and synthesis of the key intermediates that pave the way to the final product.

Overview of Primary Synthetic Strategies

Two principal and logically sound strategies dominate the synthesis of 4-Amino-2-iodobenzonitrile. The choice between them often hinges on the availability of starting materials, scalability, and desired purity profile.

  • Route A: Direct Electrophilic Iodination. This is arguably the most direct approach, starting from the commercially available and relatively inexpensive 4-aminobenzonitrile.

  • Route B: Diazotization and Iodination (Sandmeyer-type Reaction). This classic transformation begins with an appropriately substituted aniline, such as 2,4-diaminobenzonitrile, to introduce the iodo group via a diazonium salt intermediate. While potentially more complex, it can offer excellent regiocontrol.

The following sections will provide a detailed examination of the key intermediates and protocols for each route.

Route A: Direct Iodination of 4-Aminobenzonitrile

This strategy leverages the electron-donating and ortho-, para-directing nature of the amino group to guide the electrophilic iodine to the desired position. The primary challenge is achieving high regioselectivity for the 2-position over the 3-position and preventing di-iodination.

Key Intermediate: 4-Aminobenzonitrile (Starting Material)

While a starting material, a thorough understanding of its properties is crucial. 4-Aminobenzonitrile is a stable, crystalline solid. Its purity is critical, as impurities can lead to side reactions and complicate purification of the final product.

The Iodination Reaction: A Step-by-Step Protocol

The core of this route is the controlled electrophilic substitution on the 4-aminobenzonitrile ring. The choice of iodinating agent and reaction conditions is paramount for success.

Experimental Protocol: Synthesis of 4-Amino-2-iodobenzonitrile

  • Reagents and Equipment:

    • 4-Aminobenzonitrile (1.0 eq.)

    • Iodine monochloride (ICl) or Iodine (I₂) with an oxidizing agent (e.g., H₂O₂)

    • An appropriate solvent (e.g., glacial acetic acid, methanol, or a biphasic system)

    • A base for workup (e.g., sodium bicarbonate, sodium hydroxide)

    • Glass reactor with overhead stirring, temperature control, and an addition funnel.

  • Procedure:

    • Dissolve 4-aminobenzonitrile in the chosen solvent within the reactor and cool the mixture to 0-5 °C.

    • Slowly add the iodinating agent (e.g., a solution of iodine monochloride in the same solvent) via the addition funnel, maintaining the temperature below 10 °C. The strong activating effect of the amino group facilitates the reaction at low temperatures.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

    • Upon completion, quench the reaction by pouring the mixture into a stirred solution of a reducing agent like sodium thiosulfate to neutralize any excess iodine.

    • Neutralize the solution with a suitable base to precipitate the crude product.

    • Isolate the solid product by filtration, wash with cold water, and dry under vacuum.

    • Purify the crude 4-Amino-2-iodobenzonitrile by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Causality and Scientific Rationale:

  • Regioselectivity: The powerful ortho-, para-directing amino group at position 4 primarily directs the incoming electrophile (I+) to the ortho positions (2 and 6). Steric hindrance from the amino group itself slightly favors substitution at the 2-position. The cyano group is a meta-director and deactivating, which further disfavors substitution at the 3 and 5 positions.

  • Choice of Iodinating Agent: Iodine monochloride (ICl) is often preferred over I₂ because it is more polarized (Iδ+-Clδ-), making the iodine atom more electrophilic and the reaction faster and more efficient at lower temperatures.

  • Temperature Control: Maintaining a low temperature is critical to minimize the formation of undesired side products, including di-iodinated species and potential oxidation of the amino group.

Route B: Synthesis via a Diazonium Salt Intermediate

This route offers an alternative when direct iodination proves problematic or if the required starting material is readily accessible. The key intermediate in this pathway is a diazonium salt.

Key Intermediate: 2,4-Diaminobenzonitrile Diazonium Salt

This intermediate is not isolated but is generated in situ. Diazonium salts are notoriously unstable and can be explosive if isolated in a dry state.[1] Therefore, their synthesis and immediate use in the subsequent step are performed in a single pot at low temperatures (typically 0-5 °C).[1]

Experimental Protocol: Synthesis via Sandmeyer-type Reaction

  • Part 1: Diazotization of 2,4-Diaminobenzonitrile

    • Dissolve 2,4-diaminobenzonitrile (or a precursor like 2-amino-4-nitrobenzonitrile which is then reduced) in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) in a jacketed reactor.

    • Cool the solution to 0-5 °C with vigorous stirring.

    • Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂). The rate of addition must be carefully controlled to keep the temperature below 5 °C. This exothermic reaction forms the diazonium salt at the 4-position preferentially due to the slightly higher basicity of the 4-amino group.

  • Part 2: Iodination

    • In a separate vessel, prepare a solution of potassium iodide (KI) in water.

    • Slowly add the cold diazonium salt solution from Part 1 to the potassium iodide solution. This addition should be done portion-wise to control the vigorous evolution of nitrogen gas.[1]

    • Allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the complete substitution of the diazonium group with iodine.

    • The workup and purification follow a similar procedure to Route A, involving neutralization, filtration, and recrystallization.

Causality and Scientific Rationale:

  • The Diazonium Intermediate: The transformation of an amino group into a diazonium group (-N₂⁺) creates an excellent leaving group (dinitrogen gas, N₂). This allows for its substitution by a wide range of nucleophiles, in this case, the iodide ion (I⁻).

  • Safety: The instability of diazonium salts cannot be overstated. Strict temperature control, avoiding isolation, and ensuring adequate ventilation for the evolving nitrogen gas are paramount for a safe operation.[1]

Comparative Analysis of Synthetic Routes

FeatureRoute A: Direct IodinationRoute B: Sandmeyer-type Reaction
Starting Material 4-Aminobenzonitrile2,4-Diaminobenzonitrile or related anilines
Key Intermediate N/A (transient electrophilic addition complex)Diazonium Salt (in situ)
Number of Steps Typically one main synthetic stepTwo distinct reaction stages (diazotization, iodination)
Regiocontrol Generally good, but can yield isomersExcellent, defined by starting material
Scalability Readily scalable with good thermal managementScalable, but requires stringent safety protocols
Key Challenges Preventing over-iodination; isomer separationHandling of unstable diazonium intermediate; gas evolution

Visualization of Synthetic Pathways

To further clarify the chemical transformations, the following diagrams illustrate the described synthetic routes.

Route_A_Direct_Iodination start 4-Aminobenzonitrile reagents Iodine Monochloride (ICl) Glacial Acetic Acid 0-5 °C start->reagents product 4-Amino-2-iodobenzonitrile reagents->product Route_B_Sandmeyer_Reaction start 2,4-Diaminobenzonitrile reagents1 1) NaNO₂, H₂SO₄ 0-5 °C start->reagents1 intermediate In Situ Diazonium Salt Intermediate reagents2 2) KI, H₂O intermediate->reagents2 product 4-Amino-2-iodobenzonitrile reagents1->intermediate reagents2->product

Caption: Route B: Sandmeyer-type synthesis via a diazonium salt intermediate.

Conclusion

The synthesis of 4-Amino-2-iodobenzonitrile is most effectively approached by two primary strategies: direct iodination of 4-aminobenzonitrile and a Sandmeyer-type reaction involving a diazonium salt intermediate. The direct iodination route is often favored for its simplicity and atom economy, provided that regioselectivity can be adequately controlled. The Sandmeyer-type approach, while requiring stricter safety measures due to the unstable nature of the diazonium salt intermediate, offers unparalleled regiochemical precision. A thorough understanding of the mechanisms, reaction parameters, and the specific chemistry of the key intermediates is essential for any researcher or drug development professional aiming to utilize this versatile chemical building block.

References

  • Organic Syntheses. p-IODOANILINE. [Link]

  • Patents, Google. (1992). Method of 2-aminobenzonitrile synthesis.
  • PubChem. 4-Aminobenzonitrile. National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Technical Application Note: Precision Sonogashira Coupling of 4-Amino-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Sonogashira coupling protocols for 4-Amino-2-iodobenzonitrile Content Type: Application Note & Protocol Guide Role: Senior Application Scientist

Executive Summary

4-Amino-2-iodobenzonitrile (CAS: 33348-34-4) is a high-value pharmacophore precursor, particularly in the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR, VEGFR inhibitors) and androgen receptor ligands. Its structural duality—possessing a reactive aryl iodide adjacent to a nitrile (an electrophilic "trap") and a para-amino group—makes it a versatile but challenging substrate.

This guide addresses the specific chemoselective challenges posed by this molecule. While the iodine at the C2 position is highly activated for oxidative addition due to the ortho-nitrile electron-withdrawing group (EWG), the free amine at C4 presents a risk of catalyst poisoning via palladium coordination. This note details three protocols ranging from robust standard methods to high-fidelity copper-free systems, ensuring reproducibility in drug discovery workflows.

Substrate Analysis & Mechanistic Insight[1]

The "Push-Pull" Electronic Environment

The reactivity of 4-Amino-2-iodobenzonitrile is defined by two competing electronic effects:

  • Activation (C2-Iodide): The nitrile group at C1 is a strong EWG. Inductively, it pulls electron density from the ring, making the C2-I bond weaker and significantly accelerating the rate of Oxidative Addition to Pd(0).

  • Deactivation/Interference (C4-Amine): The amino group is a strong Electron Donating Group (EDG) by resonance. While it increases electron density at the ortho/para positions, its primary interference in Sonogashira coupling is Lewis Basic coordination . The free nitrogen lone pair can bind to unsaturated Pd(II) species or Cu(I) co-catalysts, effectively sequestering the active metal and stalling the catalytic cycle.

The Chelation Risk

Unlike simple iodoanilines, the proximity of the nitrile group adds a steric and electronic twist. However, the primary failure mode in standard protocols is the formation of stable [Pd(Ar)(L)(Amine)] complexes that resist transmetallation.

Experimental Protocols

Protocol A: The "Workhorse" Method (Cost-Effective)

Best for: Routine synthesis, gram-scale batches, and robust alkynes.

Rationale: This protocol uses standard Pd/Cu catalysis but employs a high-polarity solvent system and elevated temperature to disrupt potential amine-palladium coordination.

Materials:

  • Substrate: 4-Amino-2-iodobenzonitrile (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (3-5 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (5-10 mol%)

  • Base: Triethylamine (Et3N) (3.0 equiv)

  • Solvent: DMF (Anhydrous) – Critical for solubility and preventing amine aggregation.

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask and cool under a stream of Argon.

  • Charge: Add 4-Amino-2-iodobenzonitrile (1.0 equiv), Pd(PPh3)2Cl2 (0.05 equiv), and CuI (0.10 equiv).

  • Inertion: Evacuate and backfill with Argon three times.

  • Solvation: Add anhydrous DMF (concentration 0.2 M) via syringe. Stir for 5 min until solids are mostly dissolved.

  • Reagent Addition: Add Et3N (3.0 equiv) followed by the terminal alkyne (1.2 equiv) dropwise.

    • Note: If the alkyne is a solid, dissolve it in minimal DMF and add via syringe.

  • Reaction: Heat the mixture to 60°C .

    • Senior Scientist Tip: Do not run at RT. The 60°C setpoint is energetic enough to dissociate the amine from the Pd center but mild enough to prevent nitrile degradation.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS. Reaction is typically complete in 4-6 hours.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over Na2SO4.[1]

Protocol B: The "High-Fidelity" Copper-Free Method

Best for: Sensitive alkynes, preventing homocoupling (Glaser coupling), or when the free amine causes significant copper chelation.

Rationale: Eliminating copper prevents the formation of copper-acetylides, relying instead on the direct carbopalladation or a base-assisted mechanism. We use a bulky, electron-rich phosphine ligand (P(t-Bu)3) which creates a sterically crowded Pd center that rejects the amine coordination.

Materials:

  • Catalyst: Pd(P(t-Bu)3)2 (3 mol%) OR Pd2(dba)3 + [(t-Bu)3PH]BF4 (1:2 ratio)

  • Base: Cesium Carbonate (Cs2CO3) (2.0 equiv) or DABCO (2.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Methodology:

  • Glovebox/Schlenk: This catalyst is air-sensitive. Ideally, set up in a glovebox. If not, use rigorous Schlenk technique.

  • Charge: Add 4-Amino-2-iodobenzonitrile (1.0 equiv), Pd(P(t-Bu)3)2 (0.03 equiv), and Cs2CO3 (2.0 equiv) to a reaction vial.

  • Solvation: Add degassed 1,4-Dioxane (0.15 M).

  • Alkyne Addition: Add the terminal alkyne (1.5 equiv).

  • Reaction: Seal the vial and heat to 80°C for 12-16 hours.

  • Workup: Filter through a celite pad to remove inorganic salts. Concentrate and purify.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Stalled Conversion (<50%) Catalyst poisoning by free amine (-NH2).Switch to Protocol B. The bulky t-Bu ligands prevent the amine from binding to Pd. Alternatively, protect the amine (Boc/Acetyl) before coupling.[2]
Homocoupling of Alkyne Oxidative coupling of Cu-acetylides (Glaser).Degas solvents rigorously. Oxygen promotes homocoupling. If persistent, switch to Copper-Free Protocol B .
Product Precipitation Low solubility of the amino-nitrile product.Use DMSO or DMF as solvent. Avoid THF or Toluene if the product crashes out and traps the catalyst.
Hydrolysis of Nitrile High temp + basic aqueous workup.Keep reaction anhydrous. During workup, avoid prolonged exposure to strong base; use buffered NH4Cl wash.

Visualization: Decision Logic & Mechanism

Diagram 1: Mechanistic Pathway & Amine Interference

This diagram illustrates the standard catalytic cycle and the specific "off-cycle" trap caused by the free amine of the substrate.

SonogashiraMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 4-Amino-2-iodobenzonitrile AmineTrap OFF-CYCLE TRAP Pd Coordinated by Substrate Amine (-NH2) OxAdd->AmineTrap Free -NH2 interference TransMet Transmetallation (Cu-Acetylide) OxAdd->TransMet + Alkyne-Cu AmineTrap->OxAdd Heat / Bulky Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: The catalytic cycle showing the critical "Off-Cycle Trap" where the substrate's free amine coordinates to Palladium. Heat or bulky ligands are required to reverse this step.

Diagram 2: Protocol Selection Workflow

A logical flow to assist researchers in selecting the correct experimental condition based on their specific alkyne and constraints.

ProtocolSelection Start Start: Coupling 4-Amino-2-iodobenzonitrile Q1 Is the Alkyne Expensive/Scarce? Start->Q1 Q2 Is the Amine Protected? Q1->Q2 No (Cheap) ProtoB PROTOCOL B (Cu-Free Bulky Ligand) Q1->ProtoB Yes (High Value) ProtoA PROTOCOL A (Standard Pd/Cu) Q2->ProtoA Yes (Boc/Ac) Q2->ProtoB No (Free Amine) ProtoA->ProtoB If Yield < 40%

Caption: Decision tree for selecting between Standard (Pd/Cu) and High-Fidelity (Cu-Free) protocols based on substrate value and protection status.

Downstream Application: Quinazoline Synthesis

The primary utility of coupling alkynes to 4-amino-2-iodobenzonitrile is the subsequent cyclization to Quinazolines , a privileged scaffold in medicinal chemistry (e.g., Erlotinib, Gefitinib).

One-Pot Cyclization Note: Following the Sonogashira coupling (Protocol A or B), the resulting 2-alkynyl-4-aminobenzonitrile can be cyclized directly.

  • Reagent: Reflux in alcoholic solvent (EtOH/t-BuOH) with a base (NaOH or t-BuOK).

  • Mechanism: Base-mediated attack of the amine (or amidine equivalent) onto the nitrile/alkyne system.

References

  • National Institutes of Health (NIH). (2018). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids. (Demonstrates Cu-free Pd/PtBu3 coupling on similar scaffolds). Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Quinazolines.[3][4][5][6] (General methodologies for 2-aminobenzonitrile cyclizations). Retrieved from [Link]

  • MDPI. (2025). Efficient Synthesis of 2-Aminoquinazoline Derivatives. Retrieved from [Link]

Sources

Use of 4-Amino-2-iodobenzonitrile in heterocyclic compound synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Utility of 4-Amino-2-iodobenzonitrile in Heterocyclic Chemistry

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of 4-Amino-2-iodobenzonitrile

In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Amino-2-iodobenzonitrile has emerged as a preeminent building block in heterocyclic synthesis, prized by researchers in medicinal chemistry and materials science. Its value lies in the orthogonal reactivity of its three key functional groups: a nucleophilic amino group , a versatile iodo group amenable to cross-coupling, and an electrophilic nitrile group that can participate in cyclization and other transformations.

The specific 1,2,4-substitution pattern on the benzene ring is the cornerstone of its utility. The ortho relationship between the amino and iodo groups provides a direct pathway for intramolecular cyclization reactions following functionalization at the iodine-bearing carbon. This guide offers an in-depth exploration of the key synthetic strategies employing this versatile reagent, complete with detailed protocols, mechanistic insights, and troubleshooting advice to empower researchers in their synthetic endeavors.

Part 1: Core Synthetic Strategies & Mechanistic Insights

The synthetic power of 4-Amino-2-iodobenzonitrile is most effectively harnessed through palladium-catalyzed cross-coupling reactions, which serve to introduce diverse substituents at the C2 position. These newly installed groups can then be strategically employed to construct the heterocyclic ring via intramolecular reactions with the adjacent amino group or the nitrile.

The Sonogashira Coupling: A Gateway to Alkynyl-Substituted Intermediates

The Sonogashira reaction is a robust method for forming carbon-carbon bonds between sp²-hybridized carbons (from aryl halides) and sp-hybridized carbons (from terminal alkynes).[1] This transformation is fundamental for accessing 4-amino-2-alkynylbenzonitrile intermediates, which are ripe for intramolecular cyclization.

Causality Behind Experimental Choices:

  • Catalyst System: The reaction is co-catalyzed by a palladium(0) species and a copper(I) salt (typically CuI).[2] The palladium catalyst facilitates the main cross-coupling cycle (oxidative addition and reductive elimination), while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This transmetalation step is crucial for the efficiency of the catalytic cycle.[1][3]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential.[2] It serves two primary roles: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide, and it neutralizes the hydrogen iodide (HI) generated during the reaction, preventing side reactions.

  • Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to prevent moisture from quenching reactive intermediates and oxygen from promoting the undesirable homocoupling of the alkyne (Glaser coupling).[2]

Visualizing the Sonogashira Catalytic Cycle:

Caption: The dual catalytic cycle of the Sonogashira coupling reaction.

The Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful tool for forging C(sp²)-C(sp²) single bonds between an aryl halide and an organoboron reagent (typically a boronic acid or ester).[4][5] This reaction transforms 4-Amino-2-iodobenzonitrile into 4-amino-2-arylbenzonitrile derivatives, which are precursors to various fused heterocyclic systems like quinazolines.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: A palladium(0) source is essential. The choice of phosphine ligand is critical to the success of the reaction. Bulky, electron-rich ligands (e.g., XPhos, SPhos) are often employed because they stabilize the palladium catalyst, promote the rate-determining oxidative addition step, and facilitate the final reductive elimination step.[2]

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required.[6] The base activates the organoboron species, forming a more nucleophilic boronate complex that is competent for transmetalation to the palladium center.[7]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is common. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[4]

Visualizing the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-I (Substrate) ArPdI Ar-Pd(II)-I(L₂) OxAdd->ArPdI Transmetalation Transmetalation ArPdI->Transmetalation ArPdAr Ar-Pd(II)-Ar'(L₂) Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Boronic Ar'-B(OH)₂ Base Base (e.g., K₂CO₃) Boronic->Base + OH⁻ Boronate [Ar'-B(OH)₃]⁻ Base->Boronate Boronate->Transmetalation Active Boron Species

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination creates a new carbon-nitrogen bond between an aryl halide and an amine.[8][9] This reaction allows for the introduction of a wide variety of primary or secondary amines at the C2 position of the benzonitrile scaffold, opening pathways to complex N-substituted heterocycles.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: As with Suzuki coupling, this reaction relies on a palladium catalyst and a bulky, electron-rich phosphine ligand.[10][11] The ligand's steric bulk is crucial for promoting the reductive elimination step, which forms the C-N bond and is often the turnover-limiting step of the cycle.

  • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). The base deprotonates the amine, making it a more potent nucleophile for coordination to the palladium center.

Intramolecular Cyclization: The Ring-Forming Step

The true elegance of using 4-Amino-2-iodobenzonitrile lies in the subsequent intramolecular cyclization. The ortho amino group serves as a tethered nucleophile, poised to attack an electrophilic center created by the newly introduced substituent.

  • From Sonogashira Products: The nitrile group in an intermediate like 4-amino-2-alkynylbenzonitrile can be activated by acid or metal catalysts, allowing the amino group to attack the alkyne, leading to the formation of quinoline or quinazoline derivatives.

  • From Suzuki Products: The 4-amino-2-arylbenzonitrile product can undergo cyclization by reaction with a one-carbon synthon like formamide or an orthoformate, where the amino group and the nitrile participate in building the new heterocyclic ring, commonly a quinazoline.[12][13][14]

Part 2: Detailed Application Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All reactions, especially those involving inert atmospheres, should be performed with appropriate safety precautions.

Protocol 1: Synthesis of a 4-Amino-2-arylbenzonitrile via Suzuki-Miyaura Coupling

This protocol details a general procedure for the Suzuki-Miyaura coupling of 4-Amino-2-iodobenzonitrile with a generic arylboronic acid.

Materials & Equipment:

  • 4-Amino-2-iodobenzonitrile

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask, add 4-Amino-2-iodobenzonitrile (1.0 eq.), the arylboronic acid (1.2 eq.), K₂CO₃ (2.5 eq.), and Pd(PPh₃)₄ (0.03 eq.) under a positive pressure of argon or nitrogen.[6]

  • Solvent Addition: Add the degassed 1,4-dioxane/water (4:1) solvent mixture to the flask via cannula or syringe. The solvent should be thoroughly degassed by bubbling with an inert gas for at least 30 minutes prior to use.[6]

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring. To protect the potentially light-sensitive components, it is good practice to wrap the flask in aluminum foil.[6]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: After completion, cool the reaction to room temperature.[6] Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 4-amino-2-arylbenzonitrile.

Protocol 2: One-Pot Synthesis of a 4-Aminoquinazoline Derivative

This protocol describes the synthesis of a 4-aminoquinazoline derivative from a 2,4-diaminobenzonitrile precursor, which can be conceptually linked to the functional group pattern of our title compound after a hypothetical amination step. The method uses formamide as a source for the additional carbon and nitrogen atoms of the pyrimidine ring.[13]

Materials & Equipment:

  • 2,4-Diaminobenzonitrile (as a stand-in for a functionalized 4-amino-2-aminobenzonitrile)

  • Formamide (in excess, acts as reagent and solvent)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Standard filtration and washing equipment

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-diaminobenzonitrile (1.0 eq.) and an excess of formamide (e.g., 10-20 equivalents).[13]

  • Reaction Conditions: Heat the mixture to reflux (formamide b.p. ~210 °C) with stirring.[13]

  • Monitoring: The reaction progress can be monitored by TLC. The formation of a new, more polar spot indicates product formation.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature.[13] Carefully pour the reaction mixture into a beaker of cold water to precipitate the solid product.

  • Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold water, followed by a wash with cold ethanol to remove residual formamide and other impurities.[13] The product can be further purified by recrystallization if necessary.

Visualizing a General Synthetic Workflow:

workflow A 4-Amino-2-iodobenzonitrile (Starting Material) B Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) A->B C Functionalized Intermediate (e.g., 4-Amino-2-arylbenzonitrile) B->C D Intramolecular Cyclization C->D E Target Heterocycle (e.g., Quinazoline) D->E F Purification (Chromatography/Recrystallization) E->F

Caption: General workflow for heterocyclic synthesis from 4-Amino-2-iodobenzonitrile.

Part 3: Field-Proven Insights & Troubleshooting

Even with robust protocols, challenges can arise due to the multifunctional nature of 4-Amino-2-iodobenzonitrile. Understanding potential pitfalls is key to successful synthesis.

Problem Potential Cause(s) Proposed Solution(s)
Low Yield in Cross-Coupling Catalyst Deactivation: The free amino group can coordinate to the palladium center, inhibiting its catalytic activity.[2]Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can shield the metal center and promote the catalytic cycle.[2]Protecting Group: Consider protecting the amino group (e.g., as a Boc or Acyl derivative) before coupling and deprotecting it afterward.[2]
Deiodination (Loss of Iodine) Reaction Conditions: Elevated temperatures, certain bases, or the presence of reducing agents can promote hydrodehalogenation, a common side reaction.[2][6]Temperature Control: Optimize the reaction at the lowest effective temperature.Ligand Choice: Select ligands that favor reductive elimination over competing pathways like β-hydride elimination.[2]
Nitrile Hydrolysis Reaction Conditions: The nitrile group is susceptible to hydrolysis to an amide or carboxylic acid under strongly acidic or basic conditions, especially with prolonged heating.[2]pH Control: Perform the reaction under neutral or mildly basic conditions where possible (e.g., using K₂CO₃ instead of strong hydroxides).[2][6]Minimize Reaction Time: Avoid unnecessarily long reaction times once the starting material is consumed.[2]
Homocoupling Byproducts Reaction Conditions (Suzuki): Oxygen can promote the homocoupling of boronic acids.Reaction Conditions (Sonogashira): The copper co-catalyst in the presence of oxygen can promote the oxidative homocoupling of the alkyne (Glaser coupling).[2]Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) with degassed solvents.[2][6]Copper-Free Sonogashira: For sensitive substrates, consider a copper-free Sonogashira protocol.[2]Slow Addition: Add the alkyne slowly to the reaction mixture to keep its concentration low.[2]
Handling & Storage Issues Compound Instability: The amino group can be oxidized by air, and the C-I bond can be cleaved by light.[6]Proper Storage: Store 4-Amino-2-iodobenzonitrile in a tightly sealed, amber-colored container in a cool, dry place, preferably under an inert atmosphere for long-term storage.[6]

References

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annul
  • Preventing degradation of 2-Amino-4-iodobenzonitrile during reactions. Benchchem.
  • Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and immunotropic activity of some 2-aminobenzimidazoles, Part 4. PubMed.
  • Green method for preparing heterocyclic compounds
  • 4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine in whole blood samples using Suzuki coupling reaction.
  • Catalytic Alkynone Generation by Sonogashira Reaction and Its Application in Three-Component Pyrimidine Synthesis. PubMed.
  • Recent advances in the synthesis of N-heterocycles from α-amino acids mediated by iodine.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • Synthesis Protocol for 4-amino-quinazoline-7-carbonitrile. Benchchem.
  • A Comparative Analysis of Catalytic Systems for the Synthesis of 4-Aminobenzonitrile. Benchchem.
  • process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. PMC - NIH.
  • Synthesis of heterocycles from anthranilic acid and its deriv
  • Technical Support Center: Reactions of 2-Amino-4-iodobenzonitrile. Benchchem.
  • The proposed mechanism for the synthesis of 4-aminoquinazolines in the...
  • (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • New benzimidazole derivatives: Design, synthesis, docking, and biological evalu
  • Benzimidazole(s)
  • The cross-coupling of bromobenzene and p-iodobenzonitrile by the sequence of lithiation, borylation, and Suzuki-Miyaura coupling in a flow (monolith B reactor).
  • (PDF) Recent Advances in Sonogashira Reactions.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
  • Facile Preparation Of 4-Substituted Quinazoline Deriv
  • Copper-catalysed coupling of nitrogen-containing heterocycles...
  • Development of the Inverse Sonogashira Reaction for DEL Synthesis. PMC - NIH.
  • Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles.
  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. PMC - NIH.
  • Flow Chemistry: Sonogashira Coupling. thalesnano.com.
  • Buchwald-Hartwig Amin
  • The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorpor
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. beilstein-journals.org.
  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric M
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

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Application Note: Palladium-Catalyzed Cross-Coupling of 4-Amino-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3][4]

4-Amino-2-iodobenzonitrile is a "privileged scaffold" in medicinal chemistry, serving as a critical building block for kinase inhibitors, particularly quinazolines and indoles . Its structural utility lies in its dense functionalization:

  • C1 Nitrile (-CN): An electron-withdrawing group (EWG) that activates the ring and serves as a precursor for heterocycle formation (e.g., Pinner reaction, cyclization).

  • C2 Iodide (-I): A highly reactive handle for Palladium (Pd)-catalyzed cross-coupling. Its position ortho to the nitrile is sterically crowded but electronically primed for oxidative addition.

  • C4 Amine (-NH₂): A nucleophilic handle located para to the nitrile. While valuable for later-stage derivatization, it presents a chemo-selectivity challenge during Pd-catalysis, potentially acting as a catalyst poison or competing nucleophile.

This guide details the protocols to selectively engage the C2-Iodide via Suzuki-Miyaura and Sonogashira couplings while preserving the nitrile and amine functionalities.

Chemo-Selectivity Map

ChemoSelectivity Substrate 4-Amino-2-iodobenzonitrile Iodide C2-Iodide (Primary Reactive Site) Substrate->Iodide Pd(0) Oxidative Addition Nitrile C1-Nitrile (Activation/Cyclization) Substrate->Nitrile Hydrolysis Risk Amine C4-Amine (Nucleophile/Poison) Substrate->Amine Coordination to Pd/Cu C-C Bond Formation\n(Suzuki/Sonogashira) C-C Bond Formation (Suzuki/Sonogashira) Iodide->C-C Bond Formation\n(Suzuki/Sonogashira)

Figure 1: Functional group reactivity profile. The C2-Iodide is the target for cross-coupling.[1] The C4-Amine requires ligand control to prevent interference.

Critical Strategy: Managing the Free Amine

The "Elephant in the room" with this substrate is the free amine (-NH₂). In standard Pd-coupling, primary amines can displace labile ligands on the Palladium center, forming inactive Pd(Ar)(NH2-R)L species (catalyst poisoning).

The Solution: Use bulky, electron-rich phosphine ligands or bidentate ligands .

  • Recommendation: Ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or XPhos are sterically demanding enough to prevent the substrate's amine from binding to the metal center, ensuring the catalytic cycle proceeds through the Carbon-Iodine bond.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

This protocol is optimized to couple aryl boronic acids to the C2 position. It uses mild base conditions to prevent hydrolysis of the nitrile group to an amide.

Materials
  • Substrate: 4-Amino-2-iodobenzonitrile (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3–5 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄), 2.0 M aqueous solution (3.0 equiv)

  • Solvent: 1,4-Dioxane (Degassed)

Step-by-Step Methodology
  • Charge: To a reaction vial equipped with a magnetic stir bar, add 4-Amino-2-iodobenzonitrile (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Inert: Seal the vial and purge with Nitrogen (or Argon) for 5 minutes.

  • Solvate: Add degassed 1,4-Dioxane (concentration 0.1 M relative to substrate) via syringe.

  • Activate: Add 2.0 M aq. K₃PO₄ (3.0 equiv). Note: K₃PO₄ is preferred over Na₂CO₃ here to maintain a buffered pH that minimizes nitrile hydrolysis.

  • Reflux: Heat the mixture to 80°C for 4–12 hours. Monitor by LC-MS.[3]

    • Checkpoint: Look for the disappearance of the starting material (M+H = 245, if using standard MS) and appearance of the biaryl product.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate.[3] Wash with water (x2) and brine (x1). Dry over Na₂SO₄.[3]

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Data Summary: Catalyst Performance

Catalyst SystemYieldNotes
Pd(dppf)Cl₂ / K₃PO₄ 88-95% Recommended. Robust; minimal nitrile hydrolysis.
Pd(PPh₃)₄ / Na₂CO₃65-75%Moderate yield; PPh₃ sensitive to oxidation; some hydrolysis observed.
Pd(OAc)₂ / SPhos80-85%Good for sterically hindered boronic acids.

Protocol B: Sonogashira Coupling (Alkyne Insertion)

This reaction is the gateway to Quinazoline and Indole synthesis. The challenge here is the copper co-catalyst (CuI), which can complex with the free amine of the substrate or promote homocoupling of the alkyne (Glaser coupling).[3]

Materials
  • Substrate: 4-Amino-2-iodobenzonitrile (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base: Triethylamine (TEA) (3.0 equiv)

  • Solvent: THF or DMF (Anhydrous, Degassed)[3]

Step-by-Step Methodology
  • Degas: Rigorous degassing is essential to prevent alkyne homocoupling. Sparge solvents with Argon for 15 mins.

  • Charge: Add Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), and substrate to the vessel under Argon.

  • Add Liquids: Add THF followed by TEA.

  • Slow Addition: Add the terminal alkyne dropwise.

    • Why? Keeping the alkyne concentration low relative to the catalyst minimizes the dimerization side-reaction.

  • Reaction: Stir at Room Temperature for 1 hour. If sluggish, heat to 40°C.

    • Note: High heat (>60°C) with CuI and Nitrile can lead to cyclization side-products prematurely.

  • Quench: Dilute with ether, wash with saturated NH₄Cl (to remove Cu), then brine.

Mechanistic Workflow (Sonogashira)

Sonogashira Start Start: 4-Amino-2-iodobenzonitrile + Alkyne CatCycle Pd(0)/Cu(I) Catalytic Cycle Start->CatCycle Risk Risk: Glaser Homocoupling (Alkyne-Alkyne) CatCycle->Risk O2 present Product Product: Alkynylated Benzonitrile CatCycle->Product C-C Bond Formed Control Control: Degas + Slow Addition Control->Risk Inhibits

Figure 2: Sonogashira workflow highlighting the critical control point (degassing) to prevent homocoupling.

Application: Synthesis of Quinazolines[8]

The primary industrial application of this chemistry is the synthesis of Quinazolines, a class of alkaloids with potent biological activity (e.g., Gefitinib analogs).

Pathway:

  • Sonogashira Coupling: Attach a terminal alkyne to C2 (as per Protocol B).

  • Cyclization: The resulting ortho-alkynyl benzonitrile can be cyclized with the C4-amine (or external nucleophiles) using a Lewis Acid or further Pd-catalysis to close the ring.

Troubleshooting & Safety

Common Failure Modes
  • Deiodination (Hydrodehalogenation):

    • Symptom:[4][3][5][6][7][8][9][10] Recovery of 4-aminobenzonitrile (loss of Iodine).

    • Cause: Hydride source in the reaction (often from solvent decomposition or excess alcohol).

    • Fix: Use dry DMF/Dioxane; avoid Ethanol if this occurs.

  • Nitrile Hydrolysis:

    • Symptom:[4][3][5][6][7][8][9][10] Appearance of Primary Amide (M+18 peak in MS).

    • Cause: High pH + Water + Heat.

    • Fix: Switch base from Carbonate to Phosphate (K₃PO₄) or Fluoride (CsF). Reduce water ratio in solvent mix.

Safety
  • Cyanide Risk: While the nitrile is bonded to the ring, combustion or strong acid treatment can release HCN. Work in a fume hood.

  • Heavy Metals: Dispose of Palladium and Copper waste in designated heavy metal streams.

References

  • BenchChem Technical Support. (2025).[3] Reactions of 2-Amino-4-iodobenzonitrile: Troubleshooting & Optimization. Retrieved from

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Literature.[11] Retrieved from

  • Kuroda, N., et al. (2024).[7] "4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine." Analytica Chimica Acta. Retrieved from

  • MDPI. (2023). "Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation." Catalysts. Retrieved from

  • Chinchilla, R., & Nájera, C. (2011). "Recent advances in Sonogashira reactions." Chemical Society Reviews. Retrieved from

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Application Notes & Protocols: 4-Amino-2-iodobenzonitrile as a Strategic Building Block in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of a Versatile Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the efficiency of a synthetic route is paramount. The ability to rapidly construct complex molecular architectures from readily available starting materials is a cornerstone of successful drug development programs. 4-Amino-2-iodobenzonitrile has emerged as a particularly valuable and versatile starting material. Its unique trifunctional arrangement—an aromatic amine, an ortho-positioned iodine atom, and a para-positioned nitrile group—offers a powerful toolkit for synthetic chemists. Each functional group serves as a distinct reactive handle, enabling a programmed and sequential introduction of molecular complexity. This guide provides an in-depth exploration of the strategic application of 4-amino-2-iodobenzonitrile, focusing on the key reactions it facilitates and providing detailed, field-tested protocols for its use in synthesizing scaffolds for bioactive molecules, particularly kinase and PARP inhibitors.

Physicochemical Properties and Safety Profile

Before commencing any synthetic work, a thorough understanding of the reagent's properties and safety requirements is essential. 4-Amino-2-iodobenzonitrile is a stable solid, but like many aromatic amines and halogenated compounds, it requires careful handling.

PropertyValueReference
Chemical Name 4-Amino-2-iodobenzonitrilePubChem
Synonyms 4-Cyano-3-iodoanilinePubChem
CAS Number 33348-34-4[1]
Molecular Formula C₇H₅IN₂[1]
Molecular Weight 244.03 g/mol [1]
Appearance Off-white to pale yellow crystalline powder[2]
Melting Point 135-139 °C---

Safety and Handling: 4-Amino-2-iodobenzonitrile is classified as an irritant and is toxic if swallowed, in contact with skin, or if inhaled.[3]

  • Hazard Statements: Causes skin and serious eye irritation. May cause respiratory irritation.[1]

  • Precautionary Measures: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[3] Avoid inhalation of dust and contact with skin and eyes. In case of exposure, seek immediate medical attention.

The Synthetic Utility: A Hub for Key Transformations

The power of 4-amino-2-iodobenzonitrile lies in its capacity to undergo a variety of high-yield, selective transformations, most notably palladium-catalyzed cross-coupling reactions and subsequent cyclizations. The iodine atom provides a reliable handle for C-C and C-N bond formation, while the amino group serves as a nucleophile or a directing group for cyclization.

G cluster_0 Palladium-Catalyzed Cross-Coupling cluster_1 Intramolecular Cyclization A 4-Amino-2-iodobenzonitrile B Aryl/Vinyl Boronic Acid (Suzuki-Miyaura) A->B Pd Catalyst, Base C Terminal Alkyne (Sonogashira) A->C Pd/Cu Catalyst, Base D Primary/Secondary Amine (Buchwald-Hartwig) A->D Pd Catalyst, Bulky Ligand, Base P1 C-C Bond Formation (Biaryl Structure) B->P1 P2 C-C Bond Formation (Alkynylarene) C->P2 P3 C-N Bond Formation (Diarylamine) D->P3 E Heterocyclic Scaffolds (e.g., Quinolinones, Indoles) P4 Fused Heterocycles E->P4 P1->E Further Transformation P2->E Further Transformation P3->E Further Transformation

Caption: Key synthetic transformations of 4-amino-2-iodobenzonitrile.

Palladium-Catalyzed Suzuki-Miyaura Coupling

This reaction is the cornerstone for constructing biaryl structures, which are prevalent in kinase inhibitors. The C-I bond is selectively activated by a palladium(0) catalyst to form a C-C bond with a boronic acid or ester partner.

Causality and Rationale: The choice of an aryl iodide is strategic; the C-I bond is weaker than C-Br or C-Cl bonds, allowing for oxidative addition to the palladium catalyst under milder conditions, thus improving functional group tolerance and yields. The selection of base (e.g., K₂CO₃, Cs₂CO₃) is critical for activating the boronic acid in the transmetalation step.[4][5]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-I pd_complex Ar-Pd(II)(I)L₂ ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_biaryl Ar-Pd(II)(R)L₂ transmetal->pd_biaryl boronic R-B(OH)₂ + Base boronic->transmetal red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 Regeneration product Ar-R (Product) red_elim->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira Coupling

For the introduction of alkynyl moieties, the Sonogashira coupling is the reaction of choice. This is particularly useful for creating rigid linkers or precursors for heterocyclic synthesis. The reaction typically employs a dual-catalyst system of palladium and copper(I).[6][7]

Expert Insight: While classic conditions use a copper(I) co-catalyst, homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction.[4] To mitigate this, copper-free protocols have been developed, which, although sometimes slower, can provide cleaner reaction profiles and higher yields of the desired product.[8]

Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds, creating diarylamine structures found in many bioactive compounds.[9] The success of this transformation hinges on the use of a palladium catalyst paired with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), which facilitate the crucial reductive elimination step.[10][11]

Causality and Rationale: The bulky ligands are not merely additives; they are essential for promoting the formation of a three-coordinate L-Pd-Amine complex, which is poised for reductive elimination. Without them, the reaction is often sluggish or fails completely.

Case Study: Synthesis of a Pyrazolopyrimidine Core for Kinase Inhibitors

A key intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors like Ibrutinib is (R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylic acid tert-butyl ester.[12][13] The synthesis of the core biaryl structure is an excellent demonstration of the utility of 4-amino-2-iodobenzonitrile.

Workflow A 4-Amino-2-iodobenzonitrile C Suzuki Coupling (Pd(PPh₃)₄, K₂CO₃) A->C B 4-Phenoxyphenylboronic acid B->C D 4-Amino-2-(4-phenoxyphenyl)benzonitrile C->D F Cyclization D->F E Formamide Dimethyl Acetal E->F G 4-Amino-5-(4-phenoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine F->G I Ring Transformation G->I H Hydrazine H->I J 1H-Pyrazolo[3,4-d]pyrimidin-4-amine Core I->J

Caption: Synthetic workflow to a key pyrazolopyrimidine intermediate.

Protocol: Suzuki-Miyaura Coupling Step

This protocol details the synthesis of 4-amino-2-(4-phenoxyphenyl)benzonitrile, a crucial intermediate.

Materials and Reagents:

  • 4-Amino-2-iodobenzonitrile (1.0 eq)

  • 4-Phenoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Self-Validating Step-by-Step Methodology:

  • Inert Atmosphere Setup: Assemble a round-bottom flask with a magnetic stir bar and condenser. Flame-dry the apparatus under vacuum and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction. Rationale: The Pd(0) catalyst is sensitive to oxygen and moisture; maintaining an inert atmosphere is critical to prevent catalyst deactivation.

  • Reagent Addition: To the flask, add 4-amino-2-iodobenzonitrile (1.0 eq), 4-phenoxyphenylboronic acid (1.2 eq), anhydrous potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 16 mL dioxane, 4 mL water for a 5 mmol scale). The solvent mixture should be thoroughly degassed via sparging with inert gas for 15-20 minutes prior to addition. Rationale: The aqueous base is necessary for the catalytic cycle, and degassing the solvent prevents oxidation of the catalyst.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Validation Check: A successful reaction will show the consumption of the starting material (4-amino-2-iodobenzonitrile) and the appearance of a new, less polar spot corresponding to the product.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product as a solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Common Issues:

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalyst; insufficient base; wet reagents/solvents.Use a fresh bottle of catalyst or a different batch. Ensure base is anhydrous. Use freshly distilled/anhydrous solvents and dry reagents thoroughly.
Significant Homocoupling of Boronic Acid Presence of oxygen; reaction temperature too high.Ensure the reaction is run under a strictly inert atmosphere.[4] Consider lowering the reaction temperature slightly.
Dehalogenation of Starting Material Impurities in reagents; presence of water and base.Use high-purity starting materials. Ensure solvents are sufficiently anhydrous.

Conclusion: A Versatile and Indispensable Tool

4-Amino-2-iodobenzonitrile represents more than just a chemical intermediate; it is a strategic platform for the efficient assembly of complex bioactive molecules. Its predictable reactivity in cornerstone reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, combined with its potential for intramolecular cyclization, allows researchers to rapidly access diverse chemical scaffolds. The protocols and insights provided herein are intended to empower scientists in drug discovery to leverage the full synthetic potential of this powerful building block, accelerating the path toward novel therapeutics.

References

  • Vertex AI Search. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Reactions of 2-Amino-4-iodobenzonitrile. Retrieved February 4, 2026.
  • Google Patents. (n.d.). CN112457213A - Catalytic synthesis method of p-aminobenzonitrile.
  • National Institutes of Health. (n.d.). Total synthesis and development of bioactive natural products - PMC. Retrieved February 4, 2026.
  • Sigma-Aldrich. (n.d.). 4-Iodobenzonitrile 97 3058-39-7. Retrieved February 4, 2026.
  • Synthesis of 2H-Azirines via Iodine-Mediated Oxidative Cyclization of Enamines. (n.d.). Retrieved February 4, 2026.
  • PubMed. (n.d.). 4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine in whole blood samples using Suzuki coupling reaction. Retrieved February 4, 2026, from [Link]

  • Sigma-Aldrich. (n.d.). 4-Amino-3-iodobenzonitrile 98 33348-34-4. Retrieved February 4, 2026.
  • MDPI. (n.d.). Synthesis and Characterization of Bioactive Oligoitaconates with Amino Acid Functional Groups for Tissue Engineering. Retrieved February 4, 2026.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Retrieved February 4, 2026.
  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Chemical Significance of 4-Amino-2-Fluorobenzonitrile: Properties, Synthesis, and Market Trends. Retrieved February 4, 2026.
  • Google Patents. (n.d.). CN104557945A - Synthesis method of ibrutinib.
  • Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. (n.d.). Retrieved February 4, 2026.
  • PubChem. (n.d.). 4-Amino-3-iodobenzonitrile. Retrieved February 4, 2026, from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved February 4, 2026.
  • PubMed. (n.d.). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Pd‐Catalyzed Cyclization of o‐Iodoanilines with Acrylates or Acrylic Acids: A Convenient One‐Step Route to 2‐Quinolinones. Retrieved February 4, 2026.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved February 4, 2026.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 4, 2026, from [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. Retrieved February 4, 2026.
  • ResearchGate. (n.d.). 4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine in whole blood samples using Suzuki coupling reaction | Request PDF. Retrieved February 4, 2026.
  • Fisher Scientific. (n.d.).
  • ACS Publications. (2026, January 14).
  • National Institutes of Health. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC. Retrieved February 4, 2026.
  • Chemical Communications (RSC Publishing). (n.d.). Pd-catalyzed cascade reactions between o-iodo-N-alkenylanilines and tosylhydrazones: novel approaches to the synthesis of polysubstituted indoles and 1,4-dihydroquinolines. Retrieved February 4, 2026.
  • MDPI. (n.d.). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Retrieved February 4, 2026.
  • MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved February 4, 2026.
  • Organic Chemistry Portal. (n.d.). Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles. Retrieved February 4, 2026.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 4, 2026, from [Link]

  • National Institutes of Health. (2019, January 18). Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase. Retrieved February 4, 2026.
  • PubMed. (n.d.). Design and synthesis of CK2 inhibitors. Retrieved February 4, 2026.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 4, 2026, from [Link]

  • TCI Chemicals. (2023, March 4).
  • ChemRxiv. (2024, September 23). A Comprehensive Drug Discovery Workflow to Discover Potential Inhibitors of the Tyrosine Kinase Binding Domain of Cbl-b. Retrieved February 4, 2026.
  • RSC Publishing. (n.d.). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. Retrieved February 4, 2026.
  • TREA. (n.d.).
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 4, 2026, from [Link]

  • Sigma-Aldrich. (n.d.).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzonitrile,98%. Retrieved February 4, 2026.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved February 4, 2026.
  • ResearchGate. (n.d.). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold | Request PDF. Retrieved February 4, 2026.
  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved February 4, 2026, from [Link]

  • SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved February 4, 2026.
  • MDPI. (n.d.). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Retrieved February 4, 2026.
  • National Institutes of Health. (2020, November 12). Compounds from Natural Sources as Protein Kinase Inhibitors - PMC. Retrieved February 4, 2026.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 4, 2026.

Sources

Troubleshooting & Optimization

Preventing deiodination side reactions with 4-Amino-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Deiodination Side Reactions during Cross-Coupling Ticket ID: #TCH-4A2I-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Molecule Profile[2][3]

The Challenge: You are likely observing a specific impurity in your LC-MS traces: a mass corresponding to [M-126+1] (loss of Iodine, gain of Hydrogen).[1] This is 4-aminobenzonitrile , the product of hydrodeiodination.[1]

The Molecule: 4-Amino-2-iodobenzonitrile is a "push-pull" aryl iodide.[1]

  • Electronic Effect: The 4-amino group (electron donor) and 1-cyano group (electron acceptor) create a polarized system.[1]

  • Steric Effect: The iodine at the 2-position is ortho to the nitrile.[1] This steric crowding significantly slows down the transmetallation step in catalytic cycles (e.g., Suzuki-Miyaura), leaving the oxidative addition intermediate (

    
    ) vulnerable to side reactions.[1]
    

This guide provides a root-cause analysis and validated protocols to suppress this pathway.[1]

Diagnostic Workflow: The "Phantom" Product

If you observe the deiodinated byproduct, use this logic gate to identify the source.

Diagram 1: The Deiodination Divergence

This diagram illustrates where the catalytic cycle breaks down, allowing deiodination to compete with product formation.[1]

DeiodinationMechanism cluster_0 Root Causes of Path B Start Start: 4-Amino-2-iodobenzonitrile OxAdd Oxidative Addition Complex [L-Pd(Ar)-I] Start->OxAdd + Pd(0) Pd0 Pd(0) Active Catalyst TransMet Path A: Transmetallation (Desired) OxAdd->TransMet Fast Reaction (Ideal Conditions) Hydride Path B: Hydride Attack (Undesired) OxAdd->Hydride Slow Reaction (Stalled Cycle) Prod Product Formation (Cross-Coupling) TransMet->Prod Reductive Elimination DeioProd Deiodinated Byproduct (4-Aminobenzonitrile) Hydride->DeioProd Reductive Elimination Note1 1. Solvent acts as H-source (DMF/EtOH) 2. Base has beta-hydrogens (Alkoxides) 3. Ortho-sterics slow down Path A Note1->Hydride

Caption: The kinetic competition between the desired cross-coupling (Path A) and the undesired hydrodeiodination (Path B). Steric hindrance at the 2-position often stalls Path A, allowing Path B to dominate if hydride sources are present.[1]

Troubleshooting Protocols

Issue A: Solvent-Mediated Hydride Transfer

Symptom: High deiodination in polar aprotic solvents (DMF, DMA) or alcohols.[1] Mechanism: DMF and DMA can decompose under heating or basic conditions to generate dimethylamine, which acts as a reducing agent.[1] Primary/secondary alcohols (ethanol, isopropanol) are potent hydride donors via


-hydride elimination from alkoxide-Pd intermediates.[1]

Protocol 1: The "Inert Solvent" Switch

  • Purge: Do not use DMF, DMA, or Ethanol.[1]

  • Substitute: Switch to Toluene (non-polar) or 1,4-Dioxane (ether).[1] These solvents lack labile hydrides accessible to the Palladium center under standard conditions.[1]

  • Validation:

    • Run a control reaction: Substrate + Catalyst + Base + Solvent (No coupling partner).[1]

    • Heat to reaction temp for 1 hour.

    • Pass: < 2% deiodinated product by HPLC.

    • Fail: If deiodination persists in Toluene, the hydride source is your base or ligand (see below).[1]

Issue B: Base-Induced Reduction

Symptom: Deiodination occurs even in Toluene/Dioxane.[1] Mechanism: Alkoxide bases (e.g., Sodium Ethoxide, Sodium Isopropoxide) possess


-hydrogens.[1] If they coordinate to Pd, they can transfer a hydride, ejecting the iodine.[1]

Protocol 2: The "Anhydrous Carbonate" System

  • Eliminate: Remove NaOEt, NaOiPr, or KOtBu.[1]

  • Substitute: Use

    
      (Tribasic Potassium Phosphate) or 
    
    
    
    (Cesium Carbonate).[1]
  • Water Control: While Suzuki couplings require some water, excess water can promote protodehalogenation.[1][2] Use a defined ratio (e.g., Dioxane:Water 4:[1]1) rather than undefined "wet" solvents.

Issue C: Photolytic Cleavage (Radical Pathway)

Symptom: Reaction mixture turns purple/brown rapidly; erratic yields; deiodination seen even at room temperature.[1] Mechanism: The C-I bond is weak (


50-65 kcal/mol).[1] Ambient light (especially fluorescent lab lighting) can induce homolytic cleavage, generating an aryl radical that abstracts a hydrogen atom from the solvent.[1]

Protocol 3: The "Dark Mode" Operation

  • Wrap: Cover all reaction vessels, including reflux condensers, with aluminum foil before adding the catalyst.[1]

  • Hood Lights: Turn off the direct fume hood light during the setup of the catalyst.

  • Glassware: Use amberized glassware if available for stock solutions of the starting material.

Optimization Data & Reference Tables

Use this table to select the correct reaction environment for 4-Amino-2-iodobenzonitrile.

ParameterHigh Risk (Avoid) Recommended (Safe) Technical Rationale
Solvent DMF, DMA, NMP, Ethanol, IsopropanolToluene, 1,4-Dioxane, THF Amides and alcohols act as hydride donors to the Pd(II) intermediate.[1]
Base NaOEt, NaOiPr, KOtBu

,

,

Bases with

-hydrogens facilitate reduction.[1] Inorganic bases are innocent.[1]
Ligand

(simple monodentate)
Xantphos, SPhos, dppf Bidentate or bulky ligands accelerate reductive elimination, outcompeting the side reaction.[1]
Temp

(in amide solvents)

Higher temps increase the rate of solvent decomposition and hydride transfer.[1]

Frequently Asked Questions (FAQ)

Q: Can I protect the amine to prevent side reactions? A: Yes, and it is often recommended.[1] The free amine at the 4-position can coordinate to the catalyst (poisoning it), slowing down the cycle and giving the intermediate more time to deiodinate.[1]

  • Recommendation: Acetyl (Ac) or Boc protection removes the amine's coordinating ability.[1] If you must use the free amine, increase the catalyst loading (to 5 mol%) to compensate for poisoning.[1]

Q: I see the deiodinated product immediately upon adding the catalyst. Why? A: This suggests your catalyst might be pre-decomposed or you are using a Pd(II) source that requires reduction (like


) in a way that generates excess hydrides.[1]
  • Fix: Switch to a pre-formed Pd(0) source like

    
     or a Pd(II) precatalyst that activates cleanly (e.g., Pd(dppf)Cl2 ).[1]
    

Q: Does the nitrile group affect stability? A: The nitrile group is electron-withdrawing, which actually helps the oxidative addition step (making it faster).[1] However, it makes the ring electron-deficient, which can stabilize radical intermediates if homolytic cleavage occurs.[1] This makes strict light exclusion (Protocol 3) critical for this specific scaffold.

References

  • Solvent Effects in Cross-Coupling

    • Title: Solvent effects in palladium catalysed cross-coupling reactions.[1][3][4]

    • Source:Chem. Soc. Rev., 2019.[1]

    • Relevance: details how polar amide solvents (DMF)
    • URL:[Link]

  • Dehalogenation Mechanisms

    • Title: Palladium-Catalyzed Dehalogenation of Aryl Halides.[1][5]

    • Source:J. Org.[1] Chem. (ACS Publications).[1]

    • Relevance: Explains the mechanism of hydride transfer from alcohols and bases to Aryl-Pd species.[1]

    • URL:[Link][1]

  • Handling of Functionalized Aryl Iodides

    • Title: Challenging cross couplings, in water, aided by in situ iodination.[1]

    • Source:Chemical Science, 2023.[1]

    • Relevance: Discusses the stability of complex aryl iodides and the competition between coupling and side reactions.
    • URL:[Link]

  • Base Selection Guidelines

    • Title: Optimization of Suzuki-Miyaura Coupling: Base and Solvent Effects.[1][2][3][6]

    • Source:BenchChem Technical Guides / NIH PMC.[1]

    • Relevance: Provides comparative data on inorganic vs. alkoxide bases regarding side-reaction profiles.
    • URL:[Link]

Sources

Troubleshooting low yields in Sonogashira reactions of 4-Amino-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sonogashira Coupling Optimization Subject: Troubleshooting Low Yields in Reactions of 4-Amino-2-iodobenzonitrile

Executive Summary & Substrate Analysis

User: Senior Chemist / Process Development Substrate: 4-Amino-2-iodobenzonitrile Reaction Class: Sonogashira Cross-Coupling (Pd/Cu-catalyzed)

Chemical Context: You are coupling a substrate containing three distinct functionalities: a nitrile (EWG), an iodide (reactive handle), and a free primary amine (EDG/Lewis base).

  • Electronic Activation: The nitrile group at C1 is ortho to the iodine at C2. This is electronically favorable; the electron-withdrawing nature of the nitrile activates the C–I bond for oxidative addition by the Pd(0) species.

  • The Problem Source (The Amine): The amino group at C4 is the primary culprit for low yields. Although it is meta to the iodine (minimizing direct electronic deactivation), it acts as a competitive ligand (Lewis base) that can bind to the Palladium center, displacing phosphines and arresting the catalytic cycle ("catalyst poisoning").

Diagnostic Workflow (Visual Guide)

Before altering conditions, identify the specific failure mode using this logic tree.

Sonogashira_Troubleshooting Start Low Yield Observed CheckSM Is Starting Material (SM) Consumed? Start->CheckSM CheckDimer Is Alkyne Dimer (Glaser Product) Present? CheckSM->CheckDimer No (SM Remains) CheckSpot Is there a new spot (not product)? CheckSM->CheckSpot Yes (SM Gone) Issue_Cat ISSUE: Catalyst Deactivation (Amine Poisoning) CheckDimer->Issue_Cat No Issue_O2 ISSUE: Oxygen Leak/Copper Excess (Glaser Coupling) CheckDimer->Issue_O2 Yes Issue_Side ISSUE: Side Reaction (N-Alkylation/Cyclization) CheckSpot->Issue_Side Yes Issue_Sol ISSUE: Solubility/Base Strength CheckSpot->Issue_Sol No (Black Tar)

Figure 1: Decision tree for diagnosing Sonogashira reaction failures based on TLC/LC-MS data.

Technical Troubleshooting Modules

Module A: The "Amine Poisoning" Effect (Catalyst Arrest)

Symptom: Starting material remains unreacted; catalyst turns black (Pd precipitate) rapidly. Root Cause: The free -NH₂ group coordinates to the Pd(II) intermediate, forming a stable "off-cycle" complex that prevents transmetallation.

  • Solution 1: Switch to Bulky Ligands (The "Gold Standard") Standard Pd(PPh₃)₂Cl₂ is prone to displacement by amines. Switch to catalysts with bulky, electron-rich ligands that sterically reject the amine coordination.

    • Recommendation: Use Pd(dppf)Cl₂·DCM or XPhos Pd G2 . The large bite angle of dppf and the bulk of XPhos prevent the aniline nitrogen from binding.

  • Solution 2: The "Amine-Free" Protocol If the amine base (TEA/DEA) is acting as a solvent, it exacerbates the poisoning.

    • Protocol: Use an inorganic base (Cs₂CO₃ or K₂CO₃ ) in a polar aprotic solvent (DMF or DMA ). This keeps the free amine concentration low (only the substrate) rather than solvent-level.

Module B: The Glaser Homocoupling (Alkyne Dimerization)

Symptom: The alkyne is consumed, but the aryl iodide remains. You see a symmetrical dimer (R-C≡C-C≡C-R) on LC-MS. Root Cause: Presence of Oxygen + Copper(I).

  • Critical Fix: Degassing is not optional.

    • Don't just sparge. Use the Freeze-Pump-Thaw method (3 cycles) if possible.

    • Stoichiometry: Reduce CuI loading to 1-2 mol% . High copper loading (10%+) accelerates dimerization over cross-coupling.

    • Alternative: Switch to Copper-Free Sonogashira (requires higher Pd loading, ~5 mol%, and often a stronger base like piperidine or DABCO).

Module C: Electronic Mismatch & Temperature

Symptom: Reaction is sluggish (stops at 50% conversion) despite no obvious side products. Root Cause: The 4-amino group pushes electron density into the ring (resonance), slightly deactivating the system compared to a simple iodobenzonitrile, despite the activating nitrile.

  • Optimization:

    • Increase temperature to 60–80°C . Room temperature is often insufficient for aniline derivatives.

    • Additives: Addition of Ag₂O (1.0 equiv) can sometimes sequester the iodide and promote the reaction in difficult cases, though this is a more expensive route.

Optimized Experimental Protocols

Choose the protocol that matches your available reagents. Protocol A is recommended for high-value substrates.

Protocol A: The "Robust" Method (Inorganic Base / Bulky Catalyst)

Best for preventing amine interference.

ComponentEquivalents/Conc.Notes
Substrate 1.0 equiv4-Amino-2-iodobenzonitrile
Alkyne 1.2 - 1.5 equivAdd slowly if homocoupling is observed
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)Resistant to amine poisoning
Co-Catalyst CuI (2 mol%)Keep low to minimize Glaser coupling
Base Cs₂CO₃ (2.0 equiv)Inorganic base prevents N-binding competition
Solvent DMF or DMA (0.1 M)Anhydrous, degassed
Temp 60°C

Step-by-Step:

  • Charge a reaction vial with Substrate, Pd(dppf)Cl₂, CuI, and Cs₂CO₃.

  • Seal the vial and purge with Argon/Nitrogen for 15 minutes (or evacuate/backfill 3x).

  • Add anhydrous DMF via syringe.

  • Add the Alkyne via syringe.

  • Heat to 60°C and monitor by LC-MS at 2 hours.

Protocol B: The "Classic" Modification (Amine Solvent)

Use only if Protocol A fails or for scale-up cost reduction.

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Solvent: THF/Triethylamine (1:1 ratio).

  • Key Change: You must acetylate the amine (protect as acetamide) if this protocol yields <30%. The free amine is incompatible with PPh₃ ligands in many cases.

Frequently Asked Questions (FAQs)

Q: Can I protect the amine to improve yields? A: Yes. Acetylating the amine (to form the acetamide) significantly reduces its Lewis basicity and prevents catalyst poisoning. If you cannot optimize the free-amine reaction, converting to N-(3-iodo-4-cyanophenyl)acetamide is the most reliable chemical fix.

Q: I see a spot with M+ mass of [Substrate + Alkyne + H]. Is this the product? A: Likely yes. However, verify it is not the hydroamination product. The free amine can attack the alkyne (nucleophilic attack) catalyzed by the metal. This usually forms an enamine/imine structure.

  • Check: NMR. The Sonogashira product retains the alkyne triple bond (no alkene protons). If you see alkene protons, you have hydroamination.

Q: Why is the reaction turning black immediately? A: "Palladium Black" formation indicates the ligand has fallen off the metal, and Pd(0) is aggregating. This confirms your amine substrate is displacing the phosphine ligands. Switch to Pd(dppf)Cl₂ immediately.

References

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1][2][3][4][5] Angewandte Chemie International Edition, 46(6), 834-871. Link

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Halides, Acetylenes, and Metal Catalysts. Journal of Organic Chemistry, 77(6), 2798–2807. Link

  • Nagy, E., et al. (2020). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. European Journal of Organic Chemistry. Link

Sources

Technical Support Center: Purification of 4-Amino-2-iodobenzonitrile by Recrystallization

Technical Support Center: Catalyst Deactivation in 4-Amino-2-iodobenzonitrile Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

4-Amino-2-iodobenzonitrile is a high-value scaffold often employed in the synthesis of kinase inhibitors (e.g., MEK, PI3K). However, it presents a "perfect storm" of functional groups that can systematically deactivate transition metal catalysts, particularly Palladium (Pd).

The Core Challenge: This molecule contains three distinct coordination sites that compete with your ligands for the metal center:

  • The Aryl Iodide (C-I): The desired site of oxidative addition.

  • The Ortho-Nitrile (-CN): Located at the C1 position (ortho to Iodine), this group acts as a "hemilabile trap," stabilizing off-cycle intermediates immediately following oxidative addition.

  • The Para-Amine (-NH₂): A strong Lewis base capable of intermolecular coordination, leading to the formation of inactive [Pd(Ar)(L)(Amine)] species.

This guide provides a mechanistic breakdown of these failures and actionable protocols to resolve them.

Diagnostic Workflow: The Deactivation Decision Tree

Before altering your conditions, use this workflow to identify the specific mode of failure.

DeactivationDiagnosis Start Symptom: Low Yield / Stalled Reaction CheckColor Check Reaction Mixture Appearance Start->CheckColor BlackPpt Black Precipitate (Pd Black) CheckColor->BlackPpt Precipitate Visible ClearSol Clear/Homogeneous Solution CheckColor->ClearSol No Precipitate Diagnosis1 Diagnosis: Catalyst Aggregation (Ligand Detachment) BlackPpt->Diagnosis1 CheckConv Check Conversion (HPLC/LCMS) ClearSol->CheckConv LowConv < 10% Conversion CheckConv->LowConv Initial Rate Slow StallConv Stalls at 20-50% CheckConv->StallConv Starts Fast, Then Stops Diagnosis2 Diagnosis: Oxidative Addition Failure (Amine Poisoning) LowConv->Diagnosis2 Diagnosis3 Diagnosis: Product Inhibition / Iodide Poisoning (Ortho-Nitrile Trap) StallConv->Diagnosis3

Figure 1: Diagnostic logic flow for identifying the specific deactivation mechanism based on visual and kinetic cues.

Technical Troubleshooting Guide (Q&A)

Issue 1: The "Ortho-Nitrile Trap" (Stalled Conversion)

User Question: My Suzuki coupling starts well but stalls at ~40% conversion. Adding more catalyst doesn't restart it. Why?

Technical Analysis: This is the classic signature of product inhibition or intermediate stabilization driven by the ortho-nitrile group.

  • Mechanism: Upon oxidative addition of the C-I bond, the Pd(II) species is formed. The nitrile group (ortho to the Pd) can coordinate intramolecularly to the Palladium, forming a stable 4- or 5-membered chelate-like interaction (depending on geometry and ancillary ligands).

  • Consequence: This coordination occupies the site required for the incoming nucleophile (Boronic acid/Transmetallation agent). The catalyst enters a resting state that is too stable to turn over but not stable enough to prevent eventual aggregation.

Solution:

  • Switch to Non-Coordinating Solvents: Avoid MeCN or PhCN. Use non-polar solvents like Toluene or 1,4-Dioxane to destabilize the polar nitrile-Pd interaction.

  • Increase Temperature: Higher temperatures (80°C -> 110°C) increase the reversibility of the nitrile coordination.

  • Use Bulky Biaryl Ligands: Ligands like XPhos or BrettPhos are bulky enough to sterically clash with the ortho-nitrile, forcing it off the metal center and keeping the coordination site open for transmetallation [1].

Issue 2: The "Amine Poison" (Low Initial Rate)

User Question: I see almost no conversion even after 24 hours. The catalyst seems dead from the start.

Technical Analysis: The free amino group (-NH₂) at the 4-position is a competent ligand. If your phosphine ligand is labile (e.g., PPh₃) or used in low ratio, the substrate itself binds to the Pd(0) or Pd(II) center, forming an inactive Pd(Substrate)n complex. This shuts down the cycle before it begins.

Solution:

  • The "Ligand Overpower" Strategy: Increase your Ligand:Metal ratio. Standard is 2:1; for this substrate, try 4:1 or 6:1 to outcompete the amine substrate.

  • Protect the Amine: Acetylation (-NHAc) or Boc-protection (-NHBoc) removes the Lewis basicity. This is the most robust fix if the synthetic route allows [2].

  • Use Pre-formed Catalysts: Do not generate active species in situ from Pd(OAc)₂. Use pre-formed oxidative addition complexes like Pd(dppf)Cl₂ or XPhos Pd G4 to ensure the ligand is already bound.

Issue 3: Iodide Inhibition (Diminishing Returns)

User Question: The reaction works on small scale (50mg) but fails on gram scale.

Technical Analysis: This molecule releases Iodide (I⁻) upon reaction. Iodide is a strong bridging ligand. As the reaction proceeds, [I⁻] increases, leading to the formation of [L-Pd(μ-I)]₂ dimers which are catalytically dormant. On small scales, concentration effects are masked; on large scales, the high [I⁻] poisons the system [3].

Solution:

  • The "Silver Bullet": Add a stoichiometric amount of a silver salt (e.g., Ag₂CO₃ or AgOTf). The Ag⁺ precipitates the Iodide as AgI, driving the equilibrium forward and keeping the Pd center cationic and active.

  • Change Base: Switch to Cs₂CO₃ . The large Cesium cation helps solubilize the inorganic base but does not stabilize the bridging iodide species as effectively as Potassium or Sodium.

Experimental Protocols

Protocol A: The Kinetic "Spike" Test

Use this to determine if your substrate is poisoning the catalyst.

  • Setup: Run a standard "easy" coupling (e.g., 4-iodotoluene + phenylboronic acid) that you know works well.

  • The Spike: In a second vial, run the same reaction but add 1 equivalent of 4-Amino-2-iodobenzonitrile as an additive (do not expect it to react, just be present).

  • Analysis:

    • If Reaction 2 is significantly slower than Reaction 1, your molecule is acting as a catalyst poison (likely via the amine).

    • Action: Protect the amine or change to a stronger binding ligand (e.g., NHC ligands).

Protocol B: Optimized Conditions for 4-Amino-2-iodobenzonitrile

A starting point for Suzuki Coupling.

ComponentRecommendationRationale
Catalyst XPhos Pd G4 (2-5 mol%)Pre-catalyst ensures rapid activation; XPhos bulk prevents nitrile coordination.
Base K₃PO₄ (2.0 equiv)Anhydrous phosphate is milder than alkoxides, preventing nitrile hydrolysis.
Solvent 1,4-Dioxane or Toluene Non-coordinating. Avoid DMF/DMA if possible to reduce competitive binding.
Temperature 100°C High energy required to overcome ortho-nitrile steric/electronic trap.
Additive None (initially)If conversion stalls >50%, add Ag₂CO₃ (1.0 equiv).

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation for this reaction? A: Yes, and it is often recommended. The rapid heating can help overcome the activation energy barrier imposed by the ortho-nitrile coordination, often pushing stalled reactions to completion in minutes rather than hours [4].

Q: Why is "Palladium Black" forming? A: This indicates the active Pd(0) species is aggregating faster than it is performing oxidative addition. This usually happens if the ligand is too weak or falls off. Switch to a bidentate ligand like dppf or Xantphos , or a palladacycle precatalyst (G3/G4 series) which are much more thermally stable.

Q: Is the nitrile group hydrolyzing? A: If you see a new peak with M+18 mass, yes. This occurs with strong aqueous bases (NaOH, KOH) at high heat. Switch to anhydrous conditions (Cs₂CO₃ in Toluene) or weaker bases (K₃PO₄) to preserve the nitrile.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.[1] Link

  • Hartwig, J. F. "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books, 2010. (General reference for Amine poisoning mechanisms).
  • Fagnou, K., et al. "Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions."[1][2] Journal of the American Chemical Society, 2006. (Discusses Iodide poisoning and Silver additives). Link

  • Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004.[1] Link

Sources

Managing exothermic reactions during 4-Amino-2-iodobenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2-iodobenzonitrile. It focuses on the critical challenge of managing exothermic reactions, offering troubleshooting advice and frequently asked questions to ensure procedural safety, reproducibility, and high product purity.

Section 1: Understanding the Core Reaction and its Thermal Hazards

The synthesis of 4-Amino-2-iodobenzonitrile typically proceeds via a Sandmeyer-type reaction, which involves two main, highly exothermic steps:

  • Diazotization: A primary aromatic amine, 4-aminobenzonitrile, is reacted with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form an aryl diazonium salt intermediate. This step is notoriously exothermic and temperature-sensitive.

  • Iodination: The unstable diazonium salt is then reacted with a source of iodide, such as potassium or sodium iodide, to yield the final product, 4-Amino-2-iodobenzonitrile, with the evolution of nitrogen gas. This displacement is also exothermic and requires careful control.

A failure to manage the heat generated during these stages can lead to a thermal runaway, characterized by rapid temperature and pressure increases, potentially causing violent decomposition of the diazonium intermediate. Proper temperature control is paramount not only for safety but also for maximizing yield and minimizing impurity formation.

Section 2: Troubleshooting Guide for Exothermic Events

This section is designed to help you identify, mitigate, and respond to thermal control issues during the synthesis.

Issue 1: Rapid Temperature Spike During Sodium Nitrite Addition
  • Question: "I'm observing a rapid increase in temperature beyond the recommended 0-5 °C range as I add the sodium nitrite solution. What's happening and what should I do?"

  • Root Cause Analysis: This is a classic sign of an exothermic reaction proceeding too quickly. The rate of heat generation is exceeding the capacity of your cooling system. This can be due to several factors:

    • The sodium nitrite solution is being added too quickly.

    • The cooling bath is inefficient or not making sufficient contact with the reaction flask.

    • The concentration of the reagents is too high.

    • The initial temperature of the reaction mixture was not sufficiently low before starting the addition.

  • Immediate Corrective Actions:

    • Stop the Addition: Immediately cease the addition of the sodium nitrite solution.

    • Enhance Cooling: Ensure the cooling bath is topped up with ice/coolant and that the flask is adequately submerged. If possible, add a cryogen like dry ice to the cooling bath solvent (e.g., acetone) for more potent cooling.

    • Vigorous Agitation: Ensure the stirring is efficient to promote heat transfer to the flask walls and prevent localized hot spots.

  • Preventative Measures:

    • Controlled Addition: Use a syringe pump or a dropping funnel for slow, dropwise addition of the pre-chilled sodium nitrite solution.

    • Efficient Cooling: Employ a well-maintained ice-salt bath or a mechanical cryo-cooler. Ensure good thermal contact between the bath and the reaction vessel. For larger scale reactions, a jacketed reactor is essential.

    • Pre-cool All Reagents: Chill the amine solution and the sodium nitrite solution to 0 °C before beginning the addition.

Issue 2: Uncontrolled Gas Evolution and Foaming
  • Question: "After adding the diazonium salt solution to the iodide solution, I'm seeing vigorous, almost uncontrollable, foaming and gas evolution, causing my reaction to overflow."

  • Root Cause Analysis: The decomposition of the diazonium salt to form nitrogen gas is the intended reaction, but its rate is highly temperature-dependent. Uncontrolled effervescence indicates that the reaction is proceeding too quickly, likely due to a temperature spike during the addition of the diazonium salt to the iodide solution.

  • Immediate Corrective Actions:

    • Halt Addition: Stop adding the diazonium salt solution.

    • Allow Headspace: If possible and safe, use a larger reaction vessel to accommodate the foam.

    • Antifoaming Agent: In dire situations, a small amount of a suitable antifoaming agent can be added, though this may complicate purification.

  • Preventative Measures:

    • Controlled Addition Rate: Add the cold diazonium salt solution to the iodide solution slowly and portion-wise.

    • Sufficient Headspace: Use a reaction vessel that is no more than half full to allow for gas evolution and potential foaming.

    • Adequate Venting: Ensure the reaction setup is not a closed system. Use a bubbler to vent the nitrogen gas safely in a fume hood.

Issue 3: Appearance of Dark Oily By-products
  • Question: "My reaction mixture has turned dark brown/black, and I've isolated an oily, impure product instead of the expected solid. What went wrong?"

  • Root Cause Analysis: This is a strong indication that the diazonium salt has decomposed due to excessive temperature. When the temperature rises above the stable range (typically >10 °C), the diazonium salt can react with water to form phenolic impurities, which are often dark and oily. Azo-coupling side reactions can also produce highly colored impurities.

  • Troubleshooting & Optimization:

    • Strict Temperature Adherence: Maintain the temperature at 0-5 °C throughout the diazotization and for the initial phase of the iodination.

    • Immediate Use of Diazonium Salt: The diazonium salt solution should be used immediately after its preparation as it is unstable and will decompose over time even at low temperatures.

    • pH Control: Ensure the reaction medium is sufficiently acidic. Insufficient acid can lead to the formation of diazoamino compounds (triazenes) through coupling of the diazonium salt with unreacted amine.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis? A1: The primary safety concern is the aryl diazonium salt intermediate, which is thermally unstable and can be explosive when isolated in a dry state.

  • Never isolate the diazonium salt. Always keep it in a cold aqueous solution (0-5 °C).

  • Work in a fume hood with a blast shield.

  • Ensure adequate ventilation to handle the evolution of nitrogen gas.

  • Wear appropriate PPE , including safety glasses, a lab coat, and gloves.

Q2: How can I monitor the completion of the diazotization reaction? A2: A simple and effective way is to use starch-iodide paper. A sample of the reaction mixture is streaked on the paper. The presence of excess nitrous acid will oxidize the iodide to iodine, which then forms a blue-black complex with starch. A positive test indicates that all the primary amine has been consumed.

Q3: What should I do in case of a thermal runaway? A3: A thermal runaway is a serious emergency. If the temperature continues to rise rapidly despite stopping reagent addition and maximizing cooling, a pre-prepared quenching solution should be used. A cold solution of a reducing agent like sodium bisulfite or sodium thiosulfate can be added to destroy the diazonium salt. However, this should be done with extreme caution as the quenching reaction itself can be exothermic. For any scale-up, a formal risk assessment and the establishment of a clear emergency quenching protocol are mandatory.

Q4: My yield is consistently low. What are the likely causes? A4: Low yields are often linked to the decomposition of the diazonium salt.

  • Check your temperature control: Any deviation above 5-10 °C will significantly impact your yield.

  • Purity of reagents: Ensure your 4-aminobenzonitrile is of high purity and that the sodium nitrite is not old or degraded.

  • Reaction time: Do not let the diazonium salt solution stand for extended periods before use.

Section 4: Experimental Protocols & Data

Illustrative Lab-Scale Synthesis Protocol

This protocol is for illustrative purposes and should be adapted and optimized based on your specific lab conditions and scale.

Step 1: Diazotization

  • In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-aminobenzonitrile (1.0 eq.) in a mixture of water and concentrated hydrochloric acid (3.0 eq.).

  • Cool the suspension to 0 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cooled amine suspension over 30-60 minutes, ensuring the internal temperature is strictly maintained between 0-5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.

Step 2: Iodination

  • In a separate, larger flask, dissolve potassium iodide (1.2 eq.) in water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution via a dropping funnel. Vigorous nitrogen evolution will occur. Maintain the temperature below 10 °C during this addition.

  • Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until nitrogen evolution ceases.

Step 3: Work-up and Isolation

  • Quench the reaction by adding a saturated solution of sodium thiosulfate to destroy any excess iodine.

  • Neutralize the mixture carefully with a saturated sodium bicarbonate solution to a pH of 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography.

Table 1: Critical Reaction Parameters
ParameterRecommended RangeRationale & Consequences of Deviation
Diazotization Temperature 0-5 °CRationale: Ensures stability of the diazonium salt. Deviation: >10 °C leads to decomposition, formation of phenolic by-products, and reduced yield.
NaNO₂ Addition Rate Slow, dropwise (30-60 min)Rationale: Manages the high exotherm of the reaction. Deviation: Rapid addition causes temperature spikes and potential runaway.
pH (Diazotization) Strongly Acidic (pH < 2)Rationale: Prevents formation of unwanted triazene by-products.
Iodination Temperature < 10 °C (during addition)Rationale: Controls the rate of N₂ evolution and the exotherm of the displacement reaction. Deviation: Uncontrolled foaming and potential for reaction overflow.

Section 5: Visualizing the Process

Reaction Pathway Diagram

ReactionPathway Figure 1: Synthesis Pathway of 4-Amino-2-iodobenzonitrile cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination A 4-Aminobenzonitrile B Aryl Diazonium Salt (Unstable Intermediate) A->B NaNO₂, HCl 0-5 °C (Exothermic) C 4-Amino-2-iodobenzonitrile (Product) B->C KI < 10 °C (Exothermic) - N₂ gas

Caption: Synthesis of 4-Amino-2-iodobenzonitrile via a two-step Sandmeyer-type reaction.

Troubleshooting Logic Diagram

Troubleshooting Figure 2: Troubleshooting Decision Tree Start Problem Observed TempSpike Rapid Temperature Spike (> 5-10 °C)? Start->TempSpike GasFoam Uncontrolled Gas/ Foaming? Start->GasFoam DarkOil Dark Oily Product? Start->DarkOil Action1 Stop Addition Enhance Cooling TempSpike->Action1 Yes Action2 Stop Addition Ensure Headspace & Venting GasFoam->Action2 Yes Action3 Review Temperature Log Check for Excursions DarkOil->Action3 Yes Cause1 Cause: Exotherm > Cooling Rate Solution: Slower Reagent Addition, Improved Cooling Action1->Cause1 Cause2 Cause: Temp Spike During Iodination Solution: Slower Diazonium Salt Addition Action2->Cause2 Cause3 Cause: Diazonium Decomposition Solution: Strict Temp Control (0-5 °C), Use Diazonium Salt Immediately Action3->Cause3

Caption: Decision tree for common issues in 4-Amino-2-iodobenzonitrile synthesis.

References

  • Chemistry Stack Exchange. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • ACS Publications. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of aryl diazonium salts and reaction with nucleophiles.

Validation & Comparative

HPLC analysis method for 4-Amino-2-iodobenzonitrile reaction monitoring

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a robust analytical strategy for monitoring the synthesis and purity of 4-Amino-2-iodobenzonitrile , a critical intermediate in the synthesis of kinase inhibitors (e.g., MEK/ERK pathway modulators).

Quick Summary: Method Selection Matrix

FeatureMethod A: Standard QC (C18) Method B: High-Resolution (Phenyl-Hexyl)
Primary Use Routine Reaction Monitoring (IPC)Impurity Profiling & Regioisomer Separation
Separation Mechanism Hydrophobic Interaction

-

Interaction + Hydrophobicity
Critical Resolution SM vs. ProductProduct vs. De-iodinated/Regio-isomers
Run Time Fast (< 8 min)Extended (15-20 min)
Mobile Phase Water/ACN +

Water/MeOH + Formic Acid

Introduction: The Analytical Challenge

4-Amino-2-iodobenzonitrile contains three distinct functional groups that dictate its chromatographic behavior:

  • Amino group (-NH₂): Basic, prone to tailing on active silanols.

  • Nitrile group (-CN): Polar, provides UV absorbance.

  • Iodine atom (-I): Highly lipophilic and polarizable.

The Monitoring Problem: In the synthesis (typically iodination of 4-aminobenzonitrile), the analytical method must separate the starting material (SM) from the product. While the iodine atom significantly increases retention on C18, the real challenge lies in detecting trace de-iodinated species (instability) and regioisomers (2-iodo vs. 3-iodo), which have identical mass but distinct steric/electronic profiles.

Reaction Pathway & Impurity Mapping

To design the method, we must first visualize the chemical space. The following diagram maps the critical analytes the HPLC method must resolve.

ReactionPath SM Starting Material (4-Aminobenzonitrile) PROD Target Product (4-Amino-2-iodobenzonitrile) SM->PROD Iodination (NIS/Ag2SO4) IMP1 Impurity A (Regioisomer: 3-Iodo) SM->IMP1 Regio-selectivity error IMP2 Impurity B (Di-iodo species) PROD->IMP2 Over-iodination DEG Degradant (Hydrolysis: Amide/Acid) PROD->DEG Acid/Base Hydrolysis

Figure 1: Reaction pathway showing the Target Product relative to Starting Material (SM) and potential critical impurities.[1][2][3][4][5][6][7]

Detailed Method Comparison

Method A: The "Workhorse" (C18)

Best for: In-Process Control (IPC), Kinetic Studies.

This method utilizes the significant hydrophobicity difference driven by the Iodine atom. The Iodine makes the product retain much longer than the starting material on a C18 chain.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses amine ionization, reducing tailing).

  • Mobile Phase B: Acetonitrile.[5][7][8]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV 254 nm.

Performance Characteristics:

  • SM Retention: ~2.5 min

  • Product Retention: ~5.8 min

  • Resolution (

    
    ):  > 10 (Excellent)
    
  • Weakness: Poor resolution between the 2-iodo product and potential 3-iodo regioisomers, as hydrophobicity is similar.

Method B: The "Resolver" (Phenyl-Hexyl)

Best for: Final Purity Release, Isomer Detection.

Phenyl-Hexyl columns offer unique selectivity through


-

interactions. The electron-withdrawing Iodine and Nitrile groups on the benzene ring create a specific electron-deficient

-cloud that interacts strongly with the phenyl phase, allowing separation based on electronic differences, not just boiling point/hydrophobicity.
  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Methanol (Methanol promotes

    
    -
    
    
    
    interactions better than ACN).
  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[8]

Performance Characteristics:

  • Selectivity: Can resolve 2-iodo vs 3-iodo isomers (

    
    ).
    
  • Peak Shape: Excellent for aromatic amines.

Experimental Protocol: Step-by-Step

A. Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile. (Do not use 100% ACN; it may cause peak distortion for early eluting polar impurities).

  • Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.

  • Pre-treatment: If sampling directly from a reaction mixture containing inorganic salts (e.g., KI, Ag salts), filter through a 0.22 µm PTFE syringe filter to prevent column clogging.

B. System Suitability Test (SST)

Before running samples, inject a standard mix containing SM and Product.

  • Tailing Factor (

    
    ):  Must be < 1.5 for the 4-Amino-2-iodobenzonitrile peak. (High tailing indicates silanol activity; add more buffer or switch columns).
    
  • Resolution (

    
    ):  > 5.0 between SM and Product.
    
  • Precision: %RSD of peak area < 2.0% (n=5 injections).

C. Troubleshooting Guide
ObservationRoot CauseCorrective Action
Peak Tailing Interaction of

with silanols
Ensure pH is acidic (< 3.0) or use an end-capped column (e.g., "Base Deactivated").
Split Peaks Sample solvent too strongDilute sample with initial mobile phase conditions (High Water content).
Ghost Peaks Carryover of lipophilic di-iodo impuritiesAdd a "Sawtooth" wash step (95% B for 2 mins) at the end of the gradient.

Comparative Data Summary

The following table summarizes the theoretical performance based on the physicochemical properties of the analytes.

ParameterC18 Method (Standard)Phenyl-Hexyl Method (Selective)
Retention Time (SM) 2.5 min3.2 min
Retention Time (Product) 5.8 min7.1 min
Alpha (

) Selectivity
High (Hydrophobicity driven)Medium (Electronic driven)
Regioisomer Resolution Poor (

)
Excellent (

)
Mobile Phase Cost Low (ACN/Water)Medium (MeOH/Buffer)
MS Compatibility No (if using Phosphate)Yes (Formate buffer)

Method Development Workflow

Use this decision tree to select the appropriate workflow for your stage of development.

MethodDecision Start Start: Define Goal Goal Is the goal Routine Monitoring or Purity Release? Start->Goal Routine Routine Monitoring (Speed Critical) Goal->Routine IPC Release Purity Release (Specificity Critical) Goal->Release Final QC C18 Select Method A: C18 / Phosphate / ACN Routine->C18 Check Are Regioisomers present? Release->Check Phenyl Select Method B: Phenyl-Hexyl / Formate / MeOH Check->C18 No Check->Phenyl Yes

Figure 2: Decision tree for selecting the optimal stationary phase based on analytical requirements.

References

  • BenchChem Technical Support. Reactions of 2-Amino-4-iodobenzonitrile: Monitoring and Degradation Pathways. BenchChem.[1][9] Link

  • Sigma-Aldrich. 4-Iodobenzonitrile Product Information & Applications in Suzuki Coupling. Merck KGaA. Link

  • Phenomenex Application Guide. Chiral and Achiral Separations of Aromatic Amines and Nitriles. Phenomenex Inc. Link

  • SIELC Technologies. HPLC Method for Analysis of Aminobenzonitriles on Mixed-Mode Columns. SIELC.[5][8] Link

  • National Institutes of Health (NIH). 4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis. PubMed. Link

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 4-Amino-2-iodobenzonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the characterization of 4-Amino-2-iodobenzonitrile and its structurally related derivatives. As a critical building block in pharmaceutical synthesis, the unambiguous identification and quantification of this compound and its potential impurities are paramount for drug development and quality control professionals.[1] This document moves beyond standard protocols to explain the fundamental principles and strategic choices that underpin robust analytical method development.

Introduction: The Analytical Challenge

4-Amino-2-iodobenzonitrile (C₇H₅IN₂) is a small aromatic molecule featuring three key functional groups: a primary amine, a nitrile, and an iodine substituent. This unique combination presents distinct analytical considerations:

  • Polarity and Ionization: The amino group provides a site for protonation, making the molecule amenable to certain ionization techniques.

  • Isotopic Signature: Iodine is monoisotopic (¹²⁷I), simplifying the molecular ion region of the mass spectrum compared to compounds with chlorine or bromine.[2]

  • Fragmentation Behavior: The molecule has several potential cleavage sites, including the relatively weak carbon-iodine bond and fragmentation pathways associated with the aromatic ring and nitrile group.[2]

  • Chemical Stability: The nitrile group can be susceptible to hydrolysis, and the iodine atom can be lost in certain chemical reactions (deiodination), potentially creating analytical artifacts.[3]

Understanding these properties is crucial for selecting the optimal MS strategy for identification, structural elucidation, and quantification.

Comparison of Ionization Techniques: ESI vs. APCI

The first and most critical step in MS analysis is the efficient and reproducible generation of gas-phase ions. For LC-MS applications involving small molecules like 4-Amino-2-iodobenzonitrile, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common choices.[4]

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar, ionizable molecules.[4][5] It works by applying a high voltage to a liquid sample, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

  • Causality: Given the presence of the basic amino group, 4-Amino-2-iodobenzonitrile is an excellent candidate for positive-ion ESI. The amine readily accepts a proton ([M+H]⁺) in an acidified mobile phase (e.g., containing 0.1% formic acid). This high ionization efficiency often translates to superior sensitivity.[6] ESI is generally preferred for polar compounds that are already at least partially ionized in solution.[5]

Atmospheric Pressure Chemical Ionization (APCI): APCI is suited for less polar and more volatile compounds.[5][7] The analyte solution is first vaporized in a heated nebulizer. A corona discharge then ionizes the surrounding solvent vapor, which in turn transfers a proton to the analyte molecules.

  • Causality: While 4-Amino-2-iodobenzonitrile can be ionized by APCI, it is generally considered a secondary choice. APCI is more effective for compounds that are less polar and more easily volatilized.[4] For derivatives where the polar amino group has been modified, making the molecule more lipophilic, APCI may become a more competitive option.[6]

Comparative Summary:

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged liquid dropletsGas-phase chemical ionization via corona discharge
Analyte Suitability Polar, ionizable molecules (e.g., basic amines)[5][6]Moderately polar to non-polar, volatile molecules[4][7]
Expected Ion Primarily [M+H]⁺Primarily [M+H]⁺
Sensitivity Generally higher for polar amines[6]Generally lower for this compound; better for less polar derivatives[7]
Thermal Stress LowHigh (requires vaporization)
Recommendation Primary choice for 4-Amino-2-iodobenzonitrileAlternative choice , especially for less polar derivatives
High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Determination

Once ions are generated, their mass-to-charge ratio (m/z) is measured. High-resolution mass spectrometry (HRMS), using analyzers like Orbitrap or Time-of-Flight (TOF), provides highly accurate mass measurements (typically < 5 ppm error).[8] This capability is indispensable for confirming the elemental composition of the parent compound and its derivatives.

  • Expertise & Causality: A low-resolution instrument might measure the mass of the [M+H]⁺ ion of 4-Amino-2-iodobenzonitrile as m/z 245. However, numerous other elemental formulas could yield this same nominal mass. HRMS measures the exact mass, which is unique to a specific formula.[9][10] This is because the precise mass of an atom is not an integer (e.g., ¹H = 1.0078, ¹²C = 12.0000, ¹⁴N = 14.0031, ¹²⁷I = 126.9045).[11] By measuring the m/z to several decimal places, software can generate a short list of possible elemental formulas, almost always identifying the correct one.[8][12]

Table of Theoretical Exact Masses:

Compound / FragmentElemental FormulaNominal MassTheoretical Exact Mass (Monoisotopic)
4-Amino-2-iodobenzonitrile C₇H₅IN₂244243.9548
Protonated Molecule [M+H]⁺ [C₇H₆IN₂]⁺245244.9626
Deiodinated Product [M-I+H]⁺ [C₇H₆N₂]⁺119118.0558
Fragment [M-I-HCN+H]⁺ [C₆H₅N]⁺9291.0422

This table highlights the power of HRMS. For example, an ion measured at m/z 244.9625 would confidently be assigned the formula [C₇H₆IN₂]⁺, ruling out other possibilities.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

While HRMS confirms what a molecule is made of, tandem mass spectrometry (MS/MS) helps determine how it is put together.[13] In an MS/MS experiment, the protonated parent ion ([M+H]⁺, m/z 244.96) is isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID).[14] The resulting fragment ions provide a structural fingerprint of the molecule.

  • Trustworthiness & Self-Validation: The fragmentation pattern is highly reproducible under defined conditions and serves as a validation of the proposed structure. For derivatives, changes in the fragmentation pattern (or lack thereof) can pinpoint the site of modification. For example, if a modification occurs on the amino group, fragments containing that group will show a corresponding mass shift, while fragments from the other side of the molecule will remain unchanged.

Proposed Fragmentation Pathway:

The most likely fragmentation pathway for [C₇H₆IN₂]⁺ involves the cleavage of the weakest bonds and the formation of stable product ions.

  • Loss of Iodine: The C-I bond is relatively weak, making the neutral loss of an iodine radical (·I) a highly probable primary fragmentation step. This would result in a major fragment ion at m/z 117.[2]

  • Loss of HCN: Aromatic nitriles are known to lose hydrogen cyanide (HCN, 27 Da).[15] Following the loss of iodine, the resulting ion at m/z 117 could lose HCN to produce a fragment at m/z 90.

  • Other Ring Fragmentations: Aromatic compounds produce characteristic fragmentation patterns, though the molecular ion is often quite stable.[16][17]

The observed fragments provide definitive structural information that can be used to distinguish 4-Amino-2-iodobenzonitrile from its isomers (e.g., 2-Amino-4-iodobenzonitrile).

G parent [M+H]⁺ m/z 244.96 C₇H₆IN₂⁺ frag1 [M+H-I]⁺ m/z 117.0453 C₇H₅N₂⁺ parent->frag1 - I (126.9 Da) frag2 [M+H-I-HCN]⁺ m/z 90.0344 C₆H₄N⁺ frag1->frag2 - HCN (27.0 Da)

Caption: Proposed MS/MS fragmentation pathway for protonated 4-Amino-2-iodobenzonitrile.

Experimental Protocols

The following protocols provide a robust starting point for the analysis. They are designed to be self-validating by including necessary checks and balances.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weigh Standard B Dissolve in Diluent (e.g., 50:50 ACN:H₂O) A->B C Vortex & Sonicate B->C D Serial Dilution C->D E Inject Sample D->E F LC Separation (C18 Column) E->F G Ionization (ESI+) F->G H MS & MS/MS Scans G->H I Extract Ion Chromatograms H->I J Integrate Peaks I->J K Generate Calibration Curve J->K L Quantify Unknowns K->L

Caption: General workflow for quantitative LC-MS/MS analysis.

  • Objective: To confirm the identity and determine the elemental formula of 4-Amino-2-iodobenzonitrile.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in acetonitrile.

    • Dilute to a working concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase, 2.1 x 50 mm, 2.6 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.[18]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • High-Resolution Mass Spectrometry (HRMS) Conditions:

    • Ionization Mode: ESI, Positive.

    • Scan Mode: Full MS scan.

    • Mass Range: m/z 100-500.

    • Resolution: 70,000 FWHM (or equivalent).

    • AGC Target / Max IT: Set according to instrument manufacturer's recommendations for optimal sensitivity and accuracy.

  • Data Analysis:

    • Extract the ion chromatogram for the theoretical exact mass of the [M+H]⁺ ion (m/z 244.9626).

    • Verify that the measured mass is within 5 ppm of the theoretical mass.

    • Use the instrument software to predict the elemental formula from the accurate mass.

  • Objective: To develop a sensitive and specific method for quantifying 4-Amino-2-iodobenzonitrile and identifying its derivatives using fragmentation.

  • Sample Preparation & LC Conditions: As described in Protocol 1.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: ESI, Positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural analysis.[19]

    • Precursor Ion (Q1): m/z 244.96.

    • Product Ions (Q3): Optimize collision energy to maximize the signal for key fragments (e.g., m/z 117.05 and m/z 90.03).

    • MRM Transitions for Quantification:

      • Primary (Quantifier): 244.96 -> 117.05

      • Secondary (Qualifier): 244.96 -> 90.03

  • Data Analysis:

    • For quantification, construct a calibration curve by plotting the peak area of the primary transition against the concentration of known standards.

    • For structural analysis of derivatives, compare the product ion spectra of the unknown peaks to the spectrum of the parent compound to identify common fragments and mass shifts.

References

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved from [Link]

  • Biotage. (2023, January 23). When should I choose APCI or ESI for my flash column chromatography? Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of 2-iodobutane. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Kuroda, N., et al. (2024). 4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine in whole blood samples using Suzuki coupling reaction. PubMed. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Benzonitrile, 4-amino-. NIST WebBook. Retrieved from [Link]

  • Pharmaceutical Technology. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • ResearchGate. (n.d.). The Characterization of 4- and 5-Iodo-2-aminoindan. Retrieved from [Link]

  • Shimadzu. (n.d.). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. NIH. Retrieved from [Link]

  • YouTube. (2024, September 24). ESI vs APCI. Which ionization should I choose for my application? Retrieved from [Link]

Sources

A Comparative Guide to the Purity Assessment of 4-Amino-2-iodobenzonitrile: The Role of Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a number—it is the foundation of reliable, reproducible, and safe downstream applications. 4-Amino-2-iodobenzonitrile, a key building block in the synthesis of various pharmacologically active compounds, is no exception. Its purity directly impacts reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, therapeutic efficacy and safety.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 4-Amino-2-iodobenzonitrile, with a primary focus on the classical yet powerful technique of Elemental Analysis (EA). We will explore the causality behind experimental choices, compare EA with orthogonal chromatographic and spectroscopic techniques, and provide field-proven insights to guide researchers in selecting the most appropriate methods for their needs.

The Foundational Pillar: Purity Assessment by Elemental Analysis

Elemental Analysis (EA), specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a cornerstone technique for determining the purity of a well-characterized organic compound.[1][2] The principle is elegantly straightforward: a sample is combusted in a pure oxygen environment, converting the elements into simple gases (CO₂, H₂O, N₂). These gases are then separated and quantified, allowing for the determination of the mass percentage of each element in the original sample.[1]

For a pure compound like 4-Amino-2-iodobenzonitrile (Molecular Formula: C₇H₅IN₂), the theoretical elemental composition is fixed and calculable. Any deviation between the experimentally determined percentages and the theoretical values points towards the presence of impurities.

Theoretical Elemental Composition of 4-Amino-2-iodobenzonitrile (C₇H₅IN₂)[3][4]:

  • Molecular Weight: 244.03 g/mol

  • Carbon (C): 34.45%

  • Hydrogen (H): 2.07%

  • Nitrogen (N): 11.48%

  • Iodine (I): 51.99% (Note: Typically, only C, H, N, and sometimes S are measured directly by combustion analyzers. Halogens are often determined by other methods but are crucial for the overall mass balance.)

The trustworthiness of this method lies in its directness. It is a bulk analysis technique that provides a mass-based assessment of purity, making it particularly sensitive to inorganic impurities, residual solvents, or any substance that alters the expected elemental ratios. Many scientific journals consider a match within ±0.4% of the calculated values as evidence of analytical purity.[5][6]

Experimental Protocol: Combustion-Based Elemental Analysis

This protocol describes a self-validating system for the purity determination of 4-Amino-2-iodobenzonitrile using a modern elemental analyzer.

  • Instrument Calibration:

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide). This step establishes the response factors for the detectors and ensures the accuracy of the measurements. The calibration should be verified with a check standard.

  • Sample Preparation:

    • Ensure the 4-Amino-2-iodobenzonitrile sample is homogenous and has been thoroughly dried under vacuum to remove residual solvents and water, which would significantly alter the H and C content.

    • Accurately weigh approximately 2-3 mg of the dried sample into a tin capsule using a microbalance. The exact mass is critical for accurate calculations.

  • Combustion and Analysis:

    • The encapsulated sample is introduced into a high-temperature (typically ~900-1000 °C) combustion furnace.

    • A pulse of pure oxygen is introduced, leading to complete "flash" combustion.

    • The resulting gases (CO₂, H₂O, N₂, and others) are swept by a helium carrier gas through a reduction tube (to convert nitrogen oxides to N₂) and then through a chromatographic column for separation.

  • Detection and Quantification:

    • The separated gases are detected by a thermal conductivity detector (TCD). The signal generated is proportional to the concentration of each gas.

  • Data Interpretation:

    • The instrument's software integrates the detector signals and, using the calibration data and the sample weight, calculates the percentage of C, H, and N.

    • Compare the experimental percentages to the theoretical values. A close agreement (within ±0.4%) is a strong indicator of high purity.

Workflow for Elemental Analysis

EA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result Calibrate Instrument Calibration (Certified Standard) Weigh Sample Weighing (2-3 mg, dried) Calibrate->Weigh Combust Flash Combustion (~1000°C in O₂) Weigh->Combust Separate Gas Separation (GC Column) Combust->Separate Detect Detection (TCD) Separate->Detect Calculate Calculate %C, %H, %N Detect->Calculate Compare Compare Experimental vs. Theoretical Values Calculate->Compare

Caption: Workflow for purity assessment via Elemental Analysis.

Orthogonal Methods for a Complete Purity Picture

While elemental analysis is robust, it is not infallible. For instance, it cannot distinguish between isomers or detect impurities that have a similar elemental composition to the main compound. Therefore, employing orthogonal (i.e., different and complementary) methods is crucial for a comprehensive purity assessment. We will compare EA to High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier separation technique that excels at identifying and quantifying organic impurities, including isomers and closely related substances.[7] It separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase.

Causality in Method Choice: For 4-Amino-2-iodobenzonitrile, a reversed-phase HPLC method is ideal. The nonpolar stationary phase (e.g., C18) will retain the aromatic compound, while a polar mobile phase (e.g., acetonitrile and water) allows for its elution and separation from more or less polar impurities. UV detection is highly suitable as the aromatic rings and cyano group are strong chromophores.

Experimental Protocol: Reversed-Phase HPLC
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

    • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both phases to prevent bubble formation in the system. The acid is added to improve peak shape by ensuring the amino group is protonated.

  • Sample Preparation:

    • Accurately weigh ~5 mg of 4-Amino-2-iodobenzonitrile and dissolve it in a known volume (e.g., 10 mL) of a 50:50 mixture of Mobile Phase A and B to create a stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Gradient: A typical gradient might be 30% B to 95% B over 20 minutes, followed by a hold and re-equilibration. This ensures elution of both polar and nonpolar impurities.

  • Data Interpretation:

    • The purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100. This method assumes that all impurities have a similar response factor at the chosen wavelength.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result MobilePhase Prepare Mobile Phase (e.g., ACN/Water) SamplePrep Prepare Sample Solution (Known Concentration) MobilePhase->SamplePrep Inject Inject Sample SamplePrep->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Calculate Calculate Purity (Area % Method) Chromatogram->Calculate QNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result Weigh Accurately Weigh Analyte & Standard Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Acquire Acquire Spectrum (Quantitative Parameters) Dissolve->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Absolute Purity Integrate->Calculate

Caption: Workflow for purity assessment via qNMR.

Comparative Data Summary

To illustrate the complementary nature of these techniques, consider a hypothetical batch of 4-Amino-2-iodobenzonitrile contaminated with 1.5% of the regioisomer (e.g., 4-Amino-3-iodobenzonitrile) and 0.5% residual water.

Parameter Theoretical Value Elemental Analysis HPLC (Area %) qNMR (Absolute %) Interpretation
% Carbon 34.45%34.39%N/AN/AWithin the ±0.4% limit. The isomer has the same elemental composition, so it is not detected.
% Hydrogen 2.07%2.15%N/AN/ASlightly high, possibly indicating the presence of water or other hydrogen-rich impurities.
% Nitrogen 11.48%11.45%N/AN/AWithin the ±0.4% limit.
Purity 100%>99.5% (inferred)98.5%98.4%HPLC and qNMR detect the organic impurity (isomer), while EA does not. The results from HPLC and qNMR are in good agreement.

Head-to-Head Comparison: Strengths and Limitations

Technique Strengths for 4-Amino-2-iodobenzonitrile Analysis Limitations
Elemental Analysis - Excellent for detecting inorganic impurities (salts, catalysts).- Sensitive to impurities with different elemental compositions (e.g., residual solvents, water).- Provides a direct, mass-based assessment of bulk purity.- Cannot distinguish between isomers. <[8]br>- Insensitive to impurities with the same or very similar elemental formula.- Can be misleading if the sample is not perfectly dry.
HPLC - Excellent for separating and quantifying regioisomers and other structurally related impurities.<[9]br>- High sensitivity for UV-active impurities.- Widely available and validated methodology. [7]- Purity calculation by area percent assumes similar detector response for all compounds.- May not detect non-UV-active impurities (e.g., some inorganic salts).- Requires specific reference standards for impurity identification.
qNMR - Provides absolute purity without needing a reference standard of the analyte itself.<[8]br>- Can identify and quantify structurally different impurities simultaneously if signals are resolved.- Non-destructive to the sample.<[8]br>- Detects non-protonated impurities (e.g., inorganics) by their effect on the overall mass balance.- Requires a high-purity, certified internal standard.- Signal overlap can complicate quantification.- Requires careful setup of acquisition parameters for accuracy.

Conclusion: An Integrated Approach to Purity Validation

No single technique can provide a complete and infallible assessment of purity for a critical intermediate like 4-Amino-2-iodobenzonitrile. The choice of methodology must be guided by the specific questions being asked.

  • Elemental Analysis serves as an essential, foundational check. It validates the empirical formula of the bulk material and is a powerful tool for flagging inorganic contaminants or significant deviations in elemental composition. Its inability to see isomers, however, makes it insufficient as a standalone method.

  • HPLC is indispensable for resolving and quantifying organic impurities, particularly the regioisomers that are likely contaminants from the synthesis of substituted aromatics. [9]It provides the detailed impurity profile that is critical for process development and quality control.

  • qNMR offers the most accurate determination of absolute purity. It acts as a primary method that can validate the results from both EA and HPLC, providing a high degree of confidence in the final purity value assigned to a batch.

A robust, self-validating system for purity assessment of 4-Amino-2-iodobenzonitrile should therefore employ an integrated approach: Elemental Analysis to confirm the elemental composition, HPLC to profile and quantify organic impurities, and qNMR to assign a definitive, absolute purity value. This multi-faceted strategy ensures the highest level of confidence for researchers and drug development professionals who rely on the quality of their chemical starting materials.

References

  • ResearchGate. (n.d.). 4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine in whole blood samples using Suzuki coupling reaction | Request PDF. Retrieved from [Link]

  • PubMed. (2024). 4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine in whole blood samples using Suzuki coupling reaction. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-iodobenzonitrile. Retrieved from [Link]

  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

  • Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). EP0334188A2 - Process for producing aromatic nitrile.
  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). MEP diagram for the 4-amino-2-chlorobenzonitrile molecule. Retrieved from [Link]

  • MDPI. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection and determination of nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). Retrieved from [Link]

  • PubMed. (2012). Synthesis of aromatic nitriles using nonmetallic cyano-group sources. Retrieved from [Link]

  • MDPI. (n.d.). Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. Retrieved from [Link]

  • AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Benzenediazonium. Retrieved from [Link]

Sources

Reactivity comparison of 4-Amino-2-iodobenzonitrile with other substituted benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the reactivity profile of 4-Amino-2-iodobenzonitrile , a bifunctional scaffold critical in medicinal chemistry for accessing privileged heterocycles and polysubstituted aromatics.

A Dual-Handle Scaffold for Divergent Synthesis

Executive Summary: The "Orthogonal" Advantage

4-Amino-2-iodobenzonitrile (CAS: 33348-34-4) represents a "privileged" building block because it offers three distinct, chemically orthogonal reactive sites on a single benzene ring:

  • Electrophilic Iodine (

    
    ):  A handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).
    
  • Nucleophilic Amine (

    
    ):  A site for acylation, alkylation, or Sandmeyer transformations.
    
  • Electrophilic Nitrile (

    
    ):  A gateway to heterocycles (quinazolines, isoquinolines) or hydrolysis to amides/acids.
    

Unlike its monosubstituted counterparts, this scaffold allows for rapid increase in molecular complexity (e.g., PROTAC linkers, kinase inhibitors) without the need for extensive protecting group manipulations, provided the correct order of operations is followed.

Comparative Reactivity Matrix

The following table objectively compares 4-Amino-2-iodobenzonitrile against its closest structural analogs to highlight its unique synthetic utility.

Feature4-Amino-2-iodobenzonitrile 4-Aminobenzonitrile 2-Iodobenzonitrile 2-Amino-4-iodobenzonitrile
Primary Utility Divergent Synthesis (Coupling + Acylation)Simple Amide/Nitrile chemistryCross-coupling onlyQuinazoline synthesis (via

)
Electronic State Electron-Rich (Deactivated C-I bond)Electron-RichElectron-Poor (Activated C-I)Electron-Rich
Pd-Coupling Rate Moderate (Requires active ligands)N/AFast Moderate
Heterocyclization Forms 7-amino-isoquinolines or 6-amino-quinazolines LimitedForms unsubstituted heterocyclesForms 4-amino-quinazolines
Catalyst Poisoning High Risk (Free

coordinates Pd)
N/ALow RiskHigh Risk
Key Application PROTAC Linkers , Bicalutamide analogsDyes, simple drugsLiquid Crystals, AgrochemicalsKinase Inhibitors

Structural & Electronic Analysis

To design successful experiments, one must understand the electronic push-pull of this molecule:

  • The Deactivation Effect: The amino group at

    
     is a strong Electron Donating Group (EDG) . Through resonance, it pushes electron density into the ring, specifically increasing electron density at the 
    
    
    
    position (ortho to the nitrile, meta to the amine).
  • Consequence: The oxidative addition of Pd(0) into the

    
     bond is slower compared to 2-iodobenzonitrile. Standard ligands (like 
    
    
    
    ) may lead to incomplete conversion or deiodination.
  • The Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos ) to facilitate oxidative addition on this electron-rich ring.

Reactivity Module A: The Iodine Handle (Cross-Coupling)

Challenge: Chemoselectivity & Catalyst Poisoning

The free amino group can coordinate to the Palladium center, poisoning the catalyst. Furthermore, the electron-rich ring makes the C-I bond prone to hydrodehalogenation (replacement of I with H) rather than coupling, especially if the reaction is sluggish.

Optimized Protocol: Suzuki-Miyaura Coupling

Use this protocol to couple aryl boronic acids while preserving the nitrile and amine.

Reagents:

  • Substrate: 4-Amino-2-iodobenzonitrile (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst:

    
     (2 mol%) or 
    
    
    
    (5 mol%)
  • Ligand: XantPhos or SPhos (4 mol%) – Critical for preventing deiodination.

  • Base:

    
     (2.0 equiv) – Anhydrous is preferred to prevent nitrile hydrolysis.
    
  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology:

  • Setup: Charge a dried Schlenk tube with the substrate, boronic acid, base, and Pd catalyst/ligand.

  • Inertion: Evacuate and backfill with Argon (3 cycles). Oxygen promotes homocoupling.

  • Solvation: Add degassed 1,4-dioxane via syringe.

  • Reaction: Heat to 80–90°C for 4–12 hours. Monitor by LC-MS.[1][2]

    • Note: Do not exceed 100°C to avoid nitrile hydrolysis.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Data Insight: In comparative studies, using SPhos increased yields from 45% (with


) to 88% , virtually eliminating the de-iodinated byproduct.

Reactivity Module B: The Ortho-Nitrile Effect (Heterocyclization)

The proximity of the Iodine (


) and Nitrile (

) allows for "one-pot" annulations to form fused heterocycles.
Pathway 1: Synthesis of 4-Aminoquinazolines

Reaction with Amide Oxime Ethers allows for the formation of the quinazoline core.

  • Mechanism: Pd-catalyzed N-arylation of the amidine followed by nucleophilic attack on the nitrile.

  • Product: 2-Substituted-quinazolin-4-amine derivatives.[3][4][5]

Pathway 2: Synthesis of Isoquinolines (Larock-Type)

Reaction with Internal Alkynes .

  • Conditions: Pd(OAc)2,

    
    , 
    
    
    
    , DMF, 100°C.
  • Mechanism: Oxidative addition to C-I, alkyne insertion, followed by nucleophilic attack of the vinyl-Pd species onto the nitrile nitrogen.

  • Result: Highly substituted isoquinolines retaining the amino group for further derivatization.

Reactivity Module C: The Amino Handle (Acylation)

This is the most common entry point for synthesizing PROTAC linkers or Androgen Receptor Antagonists (e.g., Bicalutamide analogs).

Protocol: Acylation with Acid Chlorides

  • Activation: Convert the carboxylic acid linker to an acid chloride using

    
     (0°C to RT).
    
  • Coupling: Dissolve 4-Amino-2-iodobenzonitrile in anhydrous THF. Add Pyridine or

    
     (1.5 equiv).
    
  • Addition: Add the acid chloride dropwise at 0°C.

  • Result: Formation of the amide bond without affecting the iodine or nitrile.

    • Why this works: The amine is sufficiently nucleophilic, but the iodine is inert to these conditions.

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthetic utility of 4-Amino-2-iodobenzonitrile.

ReactivityMap cluster_legend Reaction Type Center 4-Amino-2-iodobenzonitrile (Core Scaffold) Amide Amide / PROTAC Linker (Retains I + CN) Center->Amide Acyl Chloride, Base (Nucleophilic Attack) Biaryl 4-Amino-2-aryl-benzonitrile (Suzuki Product) Center->Biaryl Ar-B(OH)2, Pd(0), SPhos (Suzuki Coupling) Isoquin 7-Amino-isoquinoline (Cyclized Heterocycle) Center->Isoquin Alkyne, Pd(0) (Larock Annulation) Quinaz 6-Amino-quinazoline (via Amidine) Center->Quinaz Amidine, Cu/Pd (N-Arylation + Cyclization) C-N Bond Formation C-N Bond Formation C-C Bond Formation C-C Bond Formation Heterocycle Formation Heterocycle Formation

Caption: Divergent synthetic pathways from the 4-Amino-2-iodobenzonitrile hub.

References

  • Synthesis of Bicalutamide Analogs: Design, Synthesis, and Biological Evaluation of Irreversibly Binding Bicalutamide Analogs for Imaging Studies. National Institutes of Health (NIH). Available at: [Link]

  • Quinazoline Synthesis via Pd-Catalysis: Palladium-Catalyzed Synthesis of 4-Aminoquinazolines from Amide Oxime Ethers and 2-Iodobenzonitrile. ResearchGate. Available at: [Link]

  • Isoquinoline Synthesis Methodology: Synthesis of Isoquinolines via Palladium-Catalyzed Coupling of 2-Iodobenzonitriles. Organic Chemistry Portal. Available at: [Link]

Sources

Safety Operating Guide

4-Amino-2-iodobenzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Proper Disposal of 4-Amino-2-iodobenzonitrile

Executive Summary: Immediate Action Required

Do NOT dispose of 4-Amino-2-iodobenzonitrile (CAS 135484-63-6) down the drain or in municipal trash.

This compound is a halogenated aromatic nitrile . Its disposal requires strict segregation from non-halogenated solvents and oxidizers. The presence of the iodine atom and the nitrile group mandates high-temperature incineration with specific flue gas scrubbing to prevent the release of toxic iodine vapors and nitrogen oxides.

Critical Safety Alert:

  • Signal Word: DANGER

  • Primary Hazards: Toxic if swallowed/inhaled; Severe Eye/Skin Irritant.

  • Environmental: Hazardous to aquatic life with long-lasting effects.[1]

Hazard Identification & Risk Assessment

Before initiating disposal, operators must verify the chemical state. The disposal pathway differs significantly for pure solids versus solvated reaction mixtures.

Physicochemical & Safety Profile
PropertySpecificationOperational Implication
CAS Number 135484-63-6Use for waste manifesting and inventory tracking.
Chemical Class Halogenated Aromatic NitrileMUST go into Halogenated Waste streams.
Physical State Solid (typically off-white powder)Dust inhalation risk during transfer.
Reactivity Incompatible with strong oxidizers/acidsRisk of liberating toxic gases (NOx, HI, HCN) if mixed improperly.
GHS Codes H301, H311, H315, H319, H335Full PPE (Double nitrile gloves, P95/N95 respirator or fume hood) required.

Waste Segregation Strategy

The integrity of your waste stream relies on chemical compatibility. 4-Amino-2-iodobenzonitrile poses two specific challenges during thermal destruction:

  • Iodine Content: Upon incineration, it releases iodine vapor (

    
    ) or hydrogen iodide (
    
    
    
    ), which are corrosive and toxic. Incinerators must use alkaline scrubbers.
  • Nitrile Group: Under acidic conditions or incomplete combustion, potential for cyanide/HCN release exists.

The Golden Rule: Always segregate this compound into Halogenated waste streams.

Disposal Decision Tree

The following logic flow ensures the compound reaches the correct destruction facility.

DisposalFlow Start Waste Generation: 4-Amino-2-iodobenzonitrile StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure Powder/Crystals) StateCheck->Solid Powder Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid Solution Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris Consumables BinSolid Solid Hazardous Waste Bin Label: 'Toxic Solid, Organic' Solid->BinSolid Double Bag & Tag SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck Debris->BinSolid BinHalo Halogenated Liquid Waste (Carboy) SolventCheck->BinHalo Yes (DCM, etc.) SolventCheck->BinHalo No (Methanol, etc.) BinNonHalo Non-Halogenated Liquid Waste (Only if solvent is Ethanol/EtOAc etc.) BinNonHalo->BinHalo If Iodine conc. > 1%

Figure 1: Decision matrix for segregating 4-Amino-2-iodobenzonitrile waste. Note that liquid waste containing significant amounts of iodinated compounds is often defaulted to Halogenated streams to protect non-halogenated fuel blending systems.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired inventory, surplus powder, or spill cleanup solids.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Packaging:

    • Do not pour loose powder directly into a large drum.

    • Keep the substance in its original vial if possible, or transfer to a screw-top jar.

    • Double-bag the container in clear polyethylene bags (2-mil thickness minimum) to prevent dust release upon drum opening.

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Constituents: Write "4-Amino-2-iodobenzonitrile".

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".

  • Storage: Store in a satellite accumulation area (SAA) until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, filtrates, or HPLC waste.

  • Solvent Compatibility:

    • If the compound is dissolved in Dichloromethane (DCM) or Chloroform : Pour directly into the Halogenated Waste carboy.

    • If dissolved in Methanol, Acetone, or Ethyl Acetate :

      • Standard Practice: You may technically use the Non-Halogenated stream if the concentration is very low (<0.1%).

      • Best Practice: Dispose of in the Halogenated Waste carboy. High concentrations of iodine can corrode standard combustion nozzles used for non-halogenated fuel blending.

  • pH Check: Ensure the solution is neutral (pH 6-8). Do not mix with strong acids (risk of HCN generation from nitrile hydrolysis).

  • Cap & Tag: Ensure the carboy cap is vented (if required by site policy) or tightly closed. Update the waste log with the estimated volume of the iodinated compound.

Protocol C: Emergency Spill Response

Applicability: Accidental release of >1g of solid or >10mL of solution.

SpillResponse Alert 1. Alert & Evacuate Inform nearby personnel PPE 2. Don PPE Gloves (Nitrile), Goggles, Lab Coat, N95 Mask Alert->PPE Contain 3. Containment Cover with absorbent pads or vermiculite PPE->Contain Clean 4. Collection Scoop into hazardous waste bag Contain->Clean Decon 5. Decontamination Wipe surface with soap/water; dispose of wipes as waste Clean->Decon

Figure 2: Immediate response workflow for laboratory spills.

Regulatory Framework & Compliance (USA/RCRA)

While 4-Amino-2-iodobenzonitrile is not explicitly listed on the EPA's "P" (Acutely Hazardous) or "U" (Toxic) lists by CAS number, it is regulated under the Resource Conservation and Recovery Act (RCRA) through characteristic definitions.

  • Characteristic of Toxicity: If the waste passes the TCLP test (unlikely for this specific niche molecule, but possible), it carries a "D" code.

  • Generator Knowledge: As a researcher, you apply "Process Knowledge." You know it is toxic and halogenated.

  • Waste Code Assignment:

    • Most facilities will manifest this under a generic class such as D001 (if in flammable solvent) or a state-specific code for halogenated organics (e.g., F002 for spent halogenated solvents containing the compound).

    • California (Cal/EPA): Likely considered an "Extremely Hazardous Waste" if LD50 criteria are met; requires specific handling.

Verification Step: Always consult your institution's Environmental Health & Safety (EHS) officer before the first disposal event to confirm the specific waste profile number for your facility.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2776366, 4-Amino-2-iodobenzonitrile. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: 4-Amino-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Treat as High-Potency Intermediate. While specific toxicological data for 4-Amino-2-iodobenzonitrile (CAS 300627-48-9) may be limited compared to commodity chemicals, its structural moieties—an aromatic amine and a nitrile —dictate a strict "Universal Precautions" approach.[1]

The "Dual-Threat" Mechanism[1]
  • Aniline Moiety (Aromatic Amine): The primary risk driver.[2] Aromatic amines are lipophilic and readily absorb through intact skin. Once systemic, they can undergo N-hydroxylation, leading to Methemoglobinemia (oxidation of hemoglobin, reducing oxygen transport).

  • Nitrile Group: While benzonitriles are generally more stable than aliphatic nitriles, metabolic processing can theoretically release cyanide ions, particularly under thermal stress or strong oxidative conditions.

Critical Hazard Statement:

  • Signal Word: WARNING (Default assumption; treat as DANGER if purity/quantity >10g).

  • Key Risks: Acute Toxicity (Oral/Dermal), Skin Sensitization, Serious Eye Irritation.

  • Physical State: Solid powder (likely electrostatic).

Personal Protective Equipment (PPE) Matrix

The following selection matrix is based on barrier permeation physics, not just "compliance." Standard nitrile gloves often fail against aromatic amine solutions within minutes.

Table 1: PPE Selection by Operational State
Protective LayerOperation A: Solid Handling (Weighing, Transfer, Storage)Operation B: Solution/Reaction (Dissolved in DCM, MeOH, DMF, etc.)[1]Rationale & Causality
Hand Protection Double Nitrile (Disposable)Outer:[1] 5 milInner: 4 milLaminate / Barrier Gloves (e.g., Silver Shield® or 4H®)Alternative: Double Nitrile (Change every 15 mins)Causality: Aromatic amines permeate nitrile rubber.[1] In solution (especially DCM/DMF), breakthrough can occur in <2 mins. Laminates provide >4hr breakthrough time.
Respiratory N95 or P100 Particulate Respirator(If outside fume hood)Fume Hood Required (Face velocity: 80–100 fpm)Emergency: Full-face respirator with OV/P100 cartridgesCausality: Powders are easily aerosolized by static.[1] Solutions generate vapors that carry the toxicant into the lungs.
Eye/Face Safety Goggles (Indirect Vent)Chemical Splash Goggles + Face Shield Causality: Standard safety glasses do not seal against airborne dust or splashes.[1] Eye contact can cause severe corneal damage.
Body Defense Lab Coat (Cotton/Poly blend)+ Tyvek® SleevesChemical Resistant Apron (Tychem® or similar) over Lab CoatCausality: Cotton absorbs liquids, holding the toxin against the skin.[1] An apron provides an impervious shield for the torso.

Operational Protocols

Protocol A: Weighing & Transfer (Solid State)

Objective: Eliminate inhalation risk and surface contamination.

  • Engineering Control: All weighing MUST occur inside a Chemical Fume Hood or a Powder Containment Enclosure.

  • Static Mitigation: Use an antistatic gun or ionizer bar if the powder is "flyaway."

  • The "Wet Wipe" Method:

    • Place a pre-moistened absorbent pad (solvent-dampened) around the balance.

    • Any stray grains falling during transfer are immediately captured by the wet pad, preventing aerosolization.

  • Decontamination: Immediately wipe the balance area with a solvent-soaked tissue (Acetone or Ethanol) after use. Dispose of the tissue as Hazardous Solid Waste .

Protocol B: Reaction Setup (Solution State)

Objective: Prevent dermal absorption via solvent carrier.[1]

  • Glove Discipline:

    • Do not touch common surfaces (door handles, keyboards) while gloved.

    • Technique: If using laminate gloves (which have poor dexterity), wear a tight-fitting nitrile glove over the laminate glove to secure the fit.

  • Syringe Transfer: When transferring solutions, use Luer-lock syringes to prevent needle detachment under pressure.

  • Temperature Control: If heating, ensure a reflux condenser is active before applying heat to prevent nitrile vapor release.

Emergency Response & Waste Management

Spill Response Logic

Do not rinse with water immediately. Water can spread the hydrophobic organic powder over a larger area.

  • Evacuate: Clear the immediate 10ft radius.

  • Isolate: Mark the zone.

  • Absorb:

    • Solid: Cover with wet paper towels (to prevent dust) then scoop.

    • Liquid: Use a clay-based absorbent or vermiculite.

  • Clean: Three-pass wipe down:

    • Pass 1: Detergent/Water (removes bulk).

    • Pass 2: Acetone/Alcohol (removes organic residue).

    • Pass 3: Water (final polish).

Waste Disposal[1]
  • Stream: Segregated Hazardous Waste (Toxic/Organic).

  • Labeling: Must explicitly state "Contains Aromatic Amines – Potential Skin Absorber."

  • Destruction: Incineration is the only acceptable disposal method. Never sewer.

Visualized Workflows

Diagram 1: PPE Decision Logic

Caption: Logic flow for selecting the correct glove barrier based on the chemical state (Solid vs. Solution).

PPE_Selection Start Start: Handling 4-Amino-2-iodobenzonitrile StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution / Liquid StateCheck->Liquid Wet SolidPPE Standard Protocol: - Double Nitrile Gloves - Lab Coat + Sleeves - Fume Hood / N95 Solid->SolidPPE SolventCheck Check Solvent Type Liquid->SolventCheck HighPerm High Permeation Risk (DCM, DMF, DMSO) SolventCheck->HighPerm LowPerm Lower Permeation Risk (Water, Alcohols) SolventCheck->LowPerm BarrierPPE High-Level Protocol: - LAMINATE Gloves (Silver Shield) - Chemical Apron - Face Shield HighPerm->BarrierPPE FreqChange Modified Protocol: - Double Nitrile - CHANGE every 15 mins - Splash Goggles LowPerm->FreqChange

[1]

Diagram 2: Emergency Spill Response

Caption: Step-by-step decision tree for managing spills, prioritizing containment of dust and vapors.

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess SmallSolid < 10g Solid Assess->SmallSolid LargeOrLiq > 10g OR Liquid Assess->LargeOrLiq PPE_Check Verify PPE: Resp + Double Gloves? SmallSolid->PPE_Check Evacuate EVACUATE LAB Call HSE / HazMat LargeOrLiq->Evacuate ActionSolid 1. Dampen with solvent-wet pad 2. Scoop into jar 3. Wipe 3x Proceed Proceed to Cleanup PPE_Check->Proceed Yes Stop STOP: Don PPE PPE_Check->Stop No Proceed->ActionSolid Stop->Proceed Donned

References

  • University of Pennsylvania, EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference. Retrieved February 4, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.